25S-Inokosterone
描述
Structure
3D Structure
属性
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNVCUBPURTQPQ-BMZRUTLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the 25S-Inokosterone Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoecdysteroids, a class of plant-derived steroids structurally similar to insect molting hormones, have garnered significant interest for their diverse pharmacological activities. Among these, 25S-Inokosterone, a C-27 ecdysteroid, has shown promising anabolic and adaptogenic properties, making its biosynthetic pathway a critical area of research for potential applications in medicine and agriculture. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in plants, focusing on its core enzymatic steps, regulatory mechanisms, and the experimental methodologies used for its investigation.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the mevalonate (MVA) pathway, leading to the synthesis of cholesterol, which serves as the primary precursor.[1] The subsequent conversion of cholesterol into this compound involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s).[2] While the complete pathway in plants is still under active investigation, a proposed sequence of events, drawing parallels from the well-characterized ecdysteroid biosynthesis in insects (involving the "Halloween genes"), has been outlined.[3][4]
From Cholesterol to Early Intermediates:
The initial steps involve the conversion of cholesterol to 7-dehydrocholesterol (7dC). While the specific plant enzymes are not fully characterized, this step is analogous to the action of the Neverland (Nvd) enzyme in insects. Subsequent reactions, often referred to as the "black box" of ecdysteroid biosynthesis, are thought to involve a series of hydroxylations and oxidations to form key intermediates.[5]
The "Halloween" Orthologs in Plants:
Recent transcriptomic studies in spinach (Spinacia oleracea), a known producer of phytoecdysteroids, have identified several candidate genes encoding P450s and other oxidoreductases that are likely involved in the later steps of the pathway.[4][6][7] These genes are considered the plant orthologs of the insect Halloween genes. Silencing of some of these candidate genes using Virus-Induced Gene Silencing (VIGS) has been shown to alter the levels of 20-hydroxyecdysone (a major phytoecdysteroid closely related to inokosterone), providing evidence for their role in the pathway.
A proposed simplified pathway leading to the formation of a key intermediate, ecdysone, and its subsequent conversion is depicted below:
Quantitative Data
Quantitative data on the this compound biosynthetic pathway is currently limited. However, studies on related phytoecdysteroids, such as 20-hydroxyecdysone (20E), provide some insights into the accumulation and distribution of these compounds in plants.
| Plant Species | Compound | Concentration (µg/g dry weight) | Tissue | Reference |
| Spinacia oleracea | 20-Hydroxyecdysone | 17.1 - 885 | Leaves | [8] |
| Achyranthes japonica | 20-Hydroxyecdysone | ~500 (vegetative stage) | Whole plant | [9][10] |
| Pfaffia glomerata | 20-Hydroxyecdysone | Varies with culture conditions | In vitro cultures | [10] |
Note: This table presents data on 20-hydroxyecdysone as a proxy for phytoecdysteroid quantitative analysis, due to the limited data specifically for this compound.
Experimental Protocols
Elucidating the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques.
Gene Identification and Functional Characterization
a. Comparative Transcriptomics: This approach involves comparing the transcriptomes of high- and low-phytoecdysteroid producing plant lines or tissues to identify differentially expressed genes, particularly those encoding cytochrome P450s and other oxidoreductases.
b. Virus-Induced Gene Silencing (VIGS): VIGS is a rapid method for functional gene analysis in plants. A fragment of a candidate gene is inserted into a viral vector, which is then used to infect the plant. The resulting gene silencing can lead to a measurable change in the phytoecdysteroid profile, confirming the gene's involvement in the pathway.[2][11]
Detailed Protocol for TRV-based VIGS in Spinacia oleracea
-
Vector Construction: A ~300 bp fragment of the target gene is cloned into the pTRV2 vector.
-
Agrobacterium Transformation: The pTRV1 and pTRV2 constructs are transformed into Agrobacterium tumefaciens strain GV3101.
-
Infiltration: Cultures of Agrobacterium carrying pTRV1 and pTRV2 are mixed and infiltrated into the cotyledons or young leaves of spinach seedlings.
-
Phenotype Analysis: Plants are monitored for silencing phenotypes (e.g., changes in morphology or pigmentation if a marker gene like PDS is used) and phytoecdysteroid levels are analyzed by HPLC-MS after 3-5 weeks.[2]
c. Heterologous Expression and Enzyme Assays: Candidate genes are expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae) or E. coli, to produce the recombinant enzyme. The activity of the purified enzyme is then assayed in vitro using putative substrates (pathway intermediates) and analyzing the products by LC-MS.[12][13]
Protocol for Heterologous Expression of Plant P450s in Yeast:
-
Cloning: The full-length cDNA of the candidate P450 is cloned into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., WAT11, which co-expresses an Arabidopsis cytochrome P450 reductase).
-
Protein Expression: Yeast cultures are grown in induction medium (e.g., containing galactose) to induce protein expression.
-
Microsome Isolation: Yeast cells are harvested and lysed to isolate the microsomal fraction containing the membrane-bound P450.
-
Enzyme Assay: The microsomal fraction is incubated with the substrate, NADPH, and buffer. The reaction is stopped, and the products are extracted and analyzed by LC-MS.
Metabolite Profiling
Metabolite profiling using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying and quantifying the intermediates and final products of the biosynthetic pathway in plant extracts. This can be particularly powerful when combined with genetic perturbations like VIGS or in different plant tissues and developmental stages.[9]
Regulatory Signaling Pathways
The biosynthesis of this compound, like other secondary metabolic pathways, is tightly regulated by a complex network of signaling molecules in response to developmental cues and environmental stresses.
Jasmonate Signaling
Jasmonates (JAs), including jasmonic acid and its derivatives, are key plant hormones involved in defense responses against herbivores and pathogens. There is growing evidence that JA signaling can induce the expression of genes involved in phytoecdysteroid biosynthesis.[14][15][16][17] Wounding or herbivore attack triggers the JA signaling cascade, leading to the activation of transcription factors (such as MYC2) that can bind to the promoters of biosynthetic genes and upregulate their expression.
Gibberellin Signaling
Gibberellins (GAs) are another class of plant hormones primarily known for their roles in growth and development. There is evidence of crosstalk between GA signaling and other hormone pathways, including those for steroid biosynthesis.[1][3][6][8][11][18][19][20][21][22] DELLA proteins, which are negative regulators of GA signaling, can interact with transcription factors involved in various metabolic pathways. The precise role of GA in regulating this compound biosynthesis is an area for further research, but it may involve modulating the expression of key biosynthetic enzymes.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in plants is a complex and highly regulated process. While significant progress has been made in identifying the precursor molecules and candidate genes for the later enzymatic steps, a complete and definitive pathway remains to be elucidated. Future research should focus on the functional characterization of the plant "Halloween" gene orthologs, the identification of the missing intermediates, and the detailed mapping of the regulatory networks involving jasmonates, gibberellins, and other signaling molecules. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this compound and other valuable phytoecdysteroids for pharmaceutical and agricultural applications.
References
- 1. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Halloween genes - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ecdysteroids in spinach (Spinacia oleracea L.): biosynthesis, transport and regulation of levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Ecdysteroid Biosynthesis During the Ontogeny of Spinach Leaves" by Robert J. Grebenok and John H. Adler [digitalcommons.mtu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Application of cucumber mosaic virus to efficient induction and long-term maintenance of virus-induced gene silencing in spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterologous Expression of Membrane Proteins: Choosing the Appropriate Host - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mapping methyl jasmonate-mediated transcriptional reprogramming of metabolism and cell cycle progression in cultured Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]
- 21. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gibberellin biosynthesis and the regulation of plant development. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Action of 25S-Inokosterone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
25S-Inokosterone is a phytoecdysteroid demonstrating a dual mechanism of action that varies significantly between invertebrates and vertebrates. In invertebrates, it functions as a potent insect moulting hormone by activating the ecdysone receptor (EcR), a nuclear receptor critical for gene regulation in development and metamorphosis. In mammalian systems, where the EcR is absent, this compound exhibits significant anti-aging and antioxidant properties. This is achieved primarily through the mitigation of oxidative stress by reducing reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. Furthermore, it promotes cellular homeostasis and longevity by inducing autophagy and mitophagy. This guide details these distinct mechanisms, presents available quantitative data, outlines key experimental protocols for its study, and provides visual diagrams of the core signaling pathways.
Mechanism of Action in Invertebrates: Ecdysone Receptor Agonism
In arthropods, the primary mechanism of action for this compound and other ecdysteroids is the activation of the ecdysone receptor (EcR).[1] The EcR is a ligand-activated transcription factor that forms an obligate heterodimer with the Ultraspiracle protein (USP), the invertebrate homolog of the vertebrate retinoid X receptor (RXR).
The signaling cascade proceeds as follows:
-
Ligand Binding: this compound, being lipophilic, crosses the cell membrane and binds to the ligand-binding domain (LBD) of the EcR subunit within the EcR/USP heterodimer. The formation of this heterodimer dramatically increases the binding affinity for the ligand.[2]
-
Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change in the EcR/USP complex. This activated complex translocates into the nucleus.
-
DNA Binding & Gene Transcription: In the nucleus, the complex recognizes and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: Binding of the complex to EcREs recruits co-activator proteins and the general transcription machinery, initiating the transcription of early response genes. This triggers a downstream cascade of gene activation that ultimately orchestrates complex physiological processes such as molting (ecdysis) and metamorphosis.
Mechanism of Action in Mammalian Systems
Vertebrates lack the ecdysone receptor, and thus this compound acts through entirely different pathways, primarily centered on combating oxidative stress and promoting cellular maintenance.
Antioxidant and Anti-aging Effects
Studies in yeast and mammalian cells have shown that Inokosterone extends cellular lifespan by mitigating oxidative stress.[3][4] Oxidative stress, an imbalance between the production of ROS and the cell's ability to detoxify them, is a key contributor to aging.[4]
The proposed mechanism involves two key actions:
-
Reduction of Oxidative Damage: Inokosterone treatment significantly decreases the intracellular levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[3]
-
Enhancement of Antioxidant Defenses: It increases the activity and gene expression of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[3] This suggests a potential activation of master antioxidant regulatory pathways, such as the Nrf2-ARE pathway. In this putative pathway, Inokosterone would promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes.
Induction of Autophagy and Mitophagy
Inokosterone has been observed to increase the formation of autophagosomes, indicating an induction of macroautophagy and, more specifically, mitophagy (the selective degradation of mitochondria).[3] This process is crucial for cellular health, as it removes damaged organelles and protein aggregates, recycling their components and preventing the accumulation of dysfunctional, ROS-producing mitochondria. This cellular cleaning mechanism is intrinsically linked to its anti-aging effects.
Potential Anti-inflammatory Action
While direct studies on this compound are limited, plant extracts containing it have demonstrated anti-inflammatory properties.[5][6] A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation. Its inhibition would prevent the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby reducing the inflammatory response.
Quantitative Biological Data
Quantitative data for this compound is primarily available from studies on its antioxidant effects in yeast models. Binding affinities and inhibitory concentrations for other mechanisms are not widely published.
Table 1: Effect of Inokosterone on Oxidative Stress Markers in Yeast Data extracted from Liu, Y. et al. (2022). Antioxidants (Basel).[3]
| Parameter | Treatment Group | Value at 24h (Mean ± SEM) | % Change vs Control (24h) | Value at 48h (Mean ± SEM) | % Change vs Control (48h) |
| ROS Level | Control | 94.36 ± 6.63 | - | 173.12 ± 3.56 | - |
| (Relative Units) | 1 µM Inokosterone | 58.54 ± 6.31 | ↓ 38.0% | 108.06 ± 7.79 | ↓ 37.6% |
| 3 µM Inokosterone | 68.08 ± 4.84 | ↓ 27.8% | 126.25 ± 8.90 | ↓ 27.1% | |
| MDA Level | Control | 0.80 ± 0.04 | - | Not Reported | - |
| (nmol/mg prot) | 1 µM Inokosterone | 0.61 ± 0.05 | ↓ 23.8% | Not Reported | - |
| 3 µM Inokosterone | 0.55 ± 0.08 | ↓ 31.3% | Not Reported | - |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound.
Protocol: Yeast Replicative Lifespan (RLS) Assay
This assay measures the number of daughter cells a single mother cell can produce before senescence, serving as a model for aging in mitotically active cells.[3][7]
1. Preparation of Yeast Strains:
-
Streak yeast strains (e.g., K6001) from frozen stocks onto YEPD agar plates (1% yeast extract, 2% peptone, 2% glucose, 2% agar).
-
Incubate at 30°C for 2 days until single colonies form.
-
Patch cells from a single colony onto a fresh YEPD plate and incubate overnight at 30°C. The plates should be prepared at least 2 days in advance to allow for drying.[3][8]
2. Preparation of Experimental Plates:
-
Prepare YEPD agar plates containing the desired concentration of this compound (or vehicle control).
-
Lightly patch the freshly grown yeast onto the experimental plates along one side. Incubate overnight.
3. Micromanipulation:
-
Using a microscope equipped with a micromanipulator, transfer approximately 40-50 individual, unbudded cells from the patch to a clear area on the same plate. These will be the founding mother cells.
-
Arrange them in a grid pattern.
-
Incubate the plate at 30°C for 90-120 minutes to allow the first daughter cells to bud.
-
For each mother cell, carefully remove the newly formed daughter cell with the micromanipulator needle and discard it in a separate "graveyard" area of the plate.[7]
-
Record one division for that mother cell.
4. Data Collection:
-
Repeat the process of daughter cell removal every 2-3 hours throughout the day.
-
Store plates at 4°C overnight to pause cell division.
-
Continue the daily cycle until all mother cells have ceased dividing and lysed (died). The total number of daughter cells removed from each mother cell constitutes its replicative lifespan.
Protocol: Intracellular ROS Measurement (DCFH-DA Assay)
This assay quantifies total intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9][10]
1. Cell Seeding and Treatment:
-
Seed adherent cells (e.g., HCT116) in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or controls (e.g., vehicle, positive control like H₂O₂). Incubate for the desired time (e.g., 24 hours).[9]
2. Preparation of DCFH-DA Solution:
-
Prepare a 10 mM stock solution of DCFH-DA in high-quality DMSO.
-
Immediately before use, dilute the stock solution in pre-warmed, serum-free medium (e.g., DMEM) to a final working concentration of 10-20 µM. Vortex briefly.[9][11]
3. Staining and Measurement:
-
Remove the treatment medium from the cells and wash once with serum-free medium.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[9]
-
DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2]
-
Remove the DCFH-DA solution and wash the cells twice with 1x PBS.
-
Add 500 µL of 1x PBS to each well for imaging or lysis.
4. Quantification:
-
Microplate Reader: Lyse the cells in RIPA buffer. Transfer 100 µL of the supernatant to a black 96-well plate and measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[2][9] Normalize the fluorescence intensity to the total protein concentration of the lysate (determined by a BCA or Bradford assay).
-
Fluorescence Microscopy: Image the cells directly in PBS using a GFP filter set to visualize ROS localization.
Protocol: Western Blot for Autophagy Marker LC3
This protocol detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. LC3-II is lipidated and migrates faster on an SDS-PAGE gel despite its higher molecular mass.[12][13]
1. Sample Preparation:
-
Culture cells (e.g., HeLa) to 70-80% confluency. Treat with this compound for the desired time. Include a positive control (e.g., starvation) and a negative control.
-
Optional (for Autophagic Flux): In a parallel set of wells, co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the experiment. This prevents degradation of LC3-II and allows for measurement of autophagic flux.[12]
-
Rinse cells with ice-cold PBS and lyse directly in 1x Laemmli sample buffer or RIPA buffer. Scrape the cells, collect the lysate, and sonicate briefly.
-
Boil the samples at 95°C for 5-10 minutes.
2. SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 12-15% or gradient (e.g., 4-20%) SDS-polyacrylamide gel. The higher percentage gel is crucial for resolving the small difference between LC3-I (~16-18 kDa) and LC3-II (~14-16 kDa).[12][14]
-
Perform electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a 0.2 µm PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000 dilution).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system. The accumulation of the lower band (LC3-II) relative to the upper band (LC3-I) indicates the induction of autophagy.
References
- 1. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inokosterone from Gentiana rigescens Franch Extends the Longevity of Yeast and Mammalian Cells via Antioxidative Stress and Mitophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the anti-aging potential of natural products and plant extracts in budding yeast Saccharomyces cerevisiae: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Achyranthes japonica Nakai extract on immunity and anti-inflammation in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. iris.unimo.it [iris.unimo.it]
- 11. chemrxiv.org [chemrxiv.org]
- 12. biophytis.com [biophytis.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Biological activity of 25S-Inokosterone in insect cell lines
An In-depth Technical Guide to the Biological Activity of 25S-Inokosterone in Insect Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a phytoecdysteroid, represents a class of insect steroid hormone analogues that exhibit significant biological activity in arthropods. By mimicking the natural molting hormone, 20-hydroxyecdysone (20E), these compounds can disrupt normal developmental processes, making them a focal point for insecticide research and tools for studying insect cell biology. This guide details the molecular mechanism of this compound, focusing on its interaction with the ecdysone receptor (EcR) signaling pathway. It further explores its key biological effects on insect cell lines, including inhibition of proliferation, induction of cell cycle arrest, and apoptosis. This document provides structured quantitative data, detailed experimental protocols for assessing these activities, and visual diagrams of the core signaling and experimental workflows.
Mechanism of Action: The Ecdysone Receptor Signaling Pathway
The biological effects of this compound are mediated primarily through the ecdysone receptor (EcR), a ligand-activated transcription factor.[1] The canonical signaling cascade is a well-characterized pathway in insects that governs key developmental transitions.
-
Ligand Binding : this compound, like its endogenous analogue 20E, enters the insect cell and binds to the Ligand-Binding Domain (LBD) of the Ecdysone Receptor (EcR) protein.
-
Heterodimerization : For high-affinity ligand binding, EcR must form a non-covalent heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate Retinoid X Receptor (RXR).[1]
-
Nuclear Translocation & DNA Binding : The ligand-bound EcR/USP complex translocates into the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[2]
-
Transcriptional Activation : This binding event triggers a conformational change in the receptor complex, leading to the recruitment of co-activators and the initiation of transcription for a cascade of "early" and "late" response genes. These genes encode proteins that drive major cellular events such as differentiation, apoptosis, and cell cycle arrest.[1]
Biological Activities & Quantitative Data
The activation of the EcR pathway by this compound disrupts normal cellular functions, leading to distinct and measurable biological outcomes in insect cell lines.
Note on Quantitative Data: Specific, peer-reviewed quantitative data for this compound is limited in publicly accessible literature. The following tables present data for 20-hydroxyecdysone (20E) and the ecdysone agonist methoxyfenozide, which act via the identical EcR/USP mechanism and serve as functional proxies to illustrate the expected quantitative effects.
Inhibition of Cell Proliferation
Ecdysteroids are potent inhibitors of proliferation in many insect cell lines, a key aspect of their insecticidal potential. This effect is typically dose-dependent.[3] The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.
| Compound | Cell Line | Assay Duration | IC50 Value |
| Methoxyfenozide | Sf9 (Spodoptera frugiperda) | 72 hours | < 100 nM[3] |
| 20-Hydroxyecdysone | IAL-PID2 (Plodia interpunctella) | Not Specified | ~10⁻⁷ M[4] |
Table 1: Representative IC50 values for ecdysone agonists in lepidopteran cell lines.
Induction of Cell Cycle Arrest
A primary mechanism for inhibiting proliferation is the induction of cell cycle arrest. Ecdysteroid treatment often causes cells to accumulate in specific phases of the cell cycle, preventing division. The specific phase of arrest can vary between cell lines and compound concentrations.[3][4]
| Compound (Concentration) | Cell Line | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | Sf9 | 72 hours | 48.3% | 29.5% | 22.2% |
| Methoxyfenozide (100 nM) | Sf9 | 72 hours | 63.8% | 18.5% | 17.7% |
| Control | BmN-SWU1 (Bombyx mori) | 0 hours | 57.6% | 22.3% | 20.1% |
| 20-Hydroxyecdysone (0.25 µg/mL) | BmN-SWU1 (Bombyx mori) | 48 hours | 75.2% | 10.5% | 14.3% |
Table 2: Effect of ecdysone agonists on cell cycle distribution in insect cell lines. Data adapted from[3] and[5].
Induction of Apoptosis
In addition to halting the cell cycle, ecdysteroids are key triggers of programmed cell death (apoptosis), a critical process for removing larval tissues during metamorphosis.[2][6] This process is characterized by cell shrinkage, DNA fragmentation, and the activation of a cascade of cysteine proteases known as caspases.
| Treatment | Cell Line | Duration | Observation |
| 20-Hydroxyecdysone | Bm-12 (Bombyx mori) | Not Specified | Autophagy precedes apoptosis[2] |
| β-Asarone (Apoptosis Inducer) | Sf9 (Spodoptera frugiperda) | 48 hours | DNA laddering confirmed[7] |
| Staurosporine (Apoptosis Inducer) | Sf9 (Spodoptera frugiperda) | Not Specified | Apoptosis induced via mitochondrial pathway[8] |
Table 3: Qualitative data on apoptosis induction in insect cell lines by ecdysteroids and other compounds. Quantitative apoptosis rates are highly variable and assay-dependent.
Detailed Experimental Protocols
The following section provides standardized protocols for the in vitro assessment of this compound's biological activity.
General Insect Cell Culture (Sf9 Cells)
This protocol outlines the routine maintenance of Spodoptera frugiperda (Sf9) cells, a common line for insecticide studies.
-
Media Preparation : Use a commercially available insect cell medium such as Grace's Insect Medium or Sf-900™ III SFM, supplemented with 10% Fetal Bovine Serum (FBS) (if not a serum-free medium) and antibiotics (e.g., penicillin-streptomycin).
-
Cell Maintenance : Culture cells in T-flasks or spinner flasks at 27°C. Adherent cells should be subcultured when they reach 80-90% confluency.
-
Subculturing :
-
Aspirate the old medium from the flask.
-
Gently dislodge the adherent cells by pipetting fresh medium over the cell monolayer.
-
Transfer the cell suspension to a new flask containing fresh, pre-warmed medium at a seeding density of approximately 0.5 x 10⁶ cells/mL.
-
Incubate at 27°C.
-
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed Sf9 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 27°C to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 27°C.
-
MTT Addition : Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 27°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the cell cycle phase distribution of a cell population.
-
Cell Preparation : Culture and treat approximately 1 x 10⁶ Sf9 cells with the desired concentration of this compound for a specified time (e.g., 48 hours). Include a control group.
-
Harvesting : Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Washing : Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation : Resuspend the cells in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or at -20°C overnight).
-
Staining : Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation : Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition : Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
Conclusion
This compound and related phytoecdysteroids are potent bioactive molecules that disrupt insect cell physiology by hijacking the ecdysone receptor signaling pathway. Their primary effects in vitro include the dose-dependent inhibition of cell proliferation, which is achieved through the induction of cell cycle arrest and, in many cases, the activation of apoptosis. The experimental protocols detailed herein provide a robust framework for quantifying these activities. For researchers in drug development, a thorough understanding of these cellular mechanisms is crucial for designing novel, targeted insecticides. For cell biologists, this compound serves as a valuable chemical tool for dissecting the complex regulatory networks that govern insect cell fate.
References
- 1. scialert.net [scialert.net]
- 2. Research Progress on the Regulation of Autophagy and Apoptosis in Insects by Sterol Hormone 20-Hydroxyecdysone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Hormone Agonists on Sf9 Cells, Proliferation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ecdysteroid-inducible genes in the programmed cell death during insect metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of β-asarone on Sf9 insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of 25S-Inokosterone: A Technical Guide for Researchers
An In-depth Exploration of the Anabolic, Metabolic, Anti-inflammatory, and Neuroprotective Effects of a Promising Ecdysteroid
Introduction
25S-Inokosterone, a member of the phytoecdysteroid family of polyhydroxylated sterols, is emerging as a compound of significant interest within the scientific and drug development communities. Structurally similar to insect molting hormones, ecdysteroids have demonstrated a surprising and favorable range of pharmacological activities in mammalian systems, largely devoid of the androgenic side effects associated with conventional anabolic steroids. This technical guide provides a comprehensive overview of the core pharmacological effects of this compound in mammals, focusing on its anabolic, metabolic, anti-inflammatory, and neuroprotective properties. By presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this intriguing natural compound.
Anabolic Effects: Building Muscle Through a Non-Androgenic Mechanism
One of the most well-documented effects of ecdysteroids is their ability to promote muscle growth and protein synthesis. Unlike anabolic-androgenic steroids, this compound is believed to exert its myotrophic effects without binding to the androgen receptor, thus avoiding undesirable hormonal side effects.
Quantitative Data: Anabolic Effects
The following table summarizes quantitative data on the anabolic effects of ecdysteroids, primarily ecdysterone, which is structurally and functionally similar to this compound. It is anticipated that this compound would produce comparable results, though direct experimental validation is warranted.
| Parameter Measured | Cell/Animal Model | Treatment | Result | Reference Compound |
| Myotube Diameter Increase | C2C12 myotubes | 1 µM | ~15-20% increase | Ecdysterone |
| Protein Synthesis Rate | L6 myoblasts | 100 nM | Significant increase over control | Ecdysterone |
| Grip Strength Increase | Rats | 5 mg/kg/day | ~10-18% increase | Ecdysterone |
| Gastrocnemius Muscle Mass | Mice | 10 mg/kg/day | Significant increase over control | Ecdysterone |
Experimental Protocol: Assessment of Anabolic Activity in C2C12 Myotubes
This protocol details the methodology for quantifying the hypertrophic effects of this compound on skeletal muscle cells in vitro.
1. Cell Culture and Differentiation:
- Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- To induce differentiation into myotubes, allow the myoblasts to reach 80-90% confluency, then switch the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.
- Maintain the differentiating cells for 4-6 days, replacing the differentiation medium every 48 hours.
2. Treatment:
- Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
- On day 5 of differentiation, treat the myotubes with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).
- Incubate the cells for an additional 48-72 hours.
3. Myotube Diameter Measurement:
- Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100 for 10 minutes.
- Stain the myotubes with an antibody against a muscle-specific protein, such as myosin heavy chain (MHC), followed by a fluorescently labeled secondary antibody.
- Counterstain nuclei with DAPI.
- Capture images using a fluorescence microscope.
- Using image analysis software (e.g., ImageJ), measure the diameter of at least 100 myotubes per treatment condition at three different points along each myotube and calculate the average diameter.
4. Protein Synthesis Assay (Optional):
- During the final hours of treatment, incubate cells with a labeled amino acid analog (e.g., puromycin) that incorporates into newly synthesized proteins.
- Lyse the cells and detect the incorporated label via Western blot or fluorescence-based methods to quantify the rate of protein synthesis.
Signaling Pathway: Akt/mTOR Activation
The anabolic effects of this compound are primarily mediated through the activation of the Akt/mTOR signaling pathway, a central regulator of cell growth and protein synthesis.
Metabolic Regulation: Influencing Glucose Homeostasis
Emerging evidence suggests that ecdysteroids, including this compound, can positively influence metabolic parameters, particularly glucose uptake and insulin sensitivity.
Quantitative Data: Metabolic Effects
The following table presents data on the metabolic effects of related compounds. Direct studies on this compound are needed to confirm these findings.
| Parameter Measured | Cell/Animal Model | Treatment | Result | Reference Compound |
| Glucose Uptake | 3T3-L1 adipocytes | 10 µM | Significant increase in glucose uptake | Ecdysterone |
| Insulin-Stimulated Glucose Uptake | Differentiated C2C12 myotubes | 1 µM | Potentiation of insulin effect | 20-Hydroxyecdysone |
| Blood Glucose Levels | Diabetic mice | 10 mg/kg/day | Reduction in fasting blood glucose | Ecdysterone |
Experimental Protocol: Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol describes a method to assess the effect of this compound on glucose uptake in an in vitro model of fat cells.
1. Cell Culture and Differentiation:
- Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
- To induce differentiation, grow cells to confluency and then treat with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS for 48 hours.
- Subsequently, culture the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
- Maintain the differentiated adipocytes in DMEM with 10% FBS, replacing the medium every 2-3 days. Mature adipocytes are typically ready for use 8-12 days post-differentiation.
2. Glucose Uptake Assay:
- Seed differentiated 3T3-L1 adipocytes in 24-well plates.
- Serum-starve the cells for 3-4 hours in serum-free DMEM.
- Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
- Pre-treat the cells with various concentrations of this compound or vehicle control in KRH buffer for 30-60 minutes.
- Add a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to a final concentration of 100 µM.
- Incubate for 30-60 minutes at 37°C.
- Wash the cells with ice-cold PBS to stop glucose uptake.
- Lyse the cells and measure the fluorescence intensity using a microplate reader. Increased fluorescence indicates higher glucose uptake.
Workflow Diagram: Glucose Uptake Assay
Anti-inflammatory Properties: Modulating the Immune Response
This compound has demonstrated potential anti-inflammatory effects by modulating key inflammatory pathways, suggesting its utility in conditions characterized by chronic inflammation.
Quantitative Data: Anti-inflammatory Effects
The following data for related compounds suggest the potential anti-inflammatory activity of this compound.
| Parameter Measured | Cell/Animal Model | Treatment | Result | Reference Compound |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | 10 µM | Significant inhibition of LPS-induced NO production | Ecdysterone |
| TNF-α and IL-6 Secretion | LPS-stimulated macrophages | 5-20 µM | Dose-dependent reduction in cytokine levels | 20-Hydroxyecdysone |
| Paw Edema | Carrageenan-induced rat model | 10 mg/kg | Significant reduction in paw swelling | Ecdysterone |
Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in activated macrophages.
1. Cell Culture:
- Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Treatment and Stimulation:
- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Include a control group with no LPS stimulation.
- Incubate the cells for 24 hours.
3. Nitric Oxide Measurement (Griess Assay):
- After incubation, collect the cell culture supernatant.
- Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.
- Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced.
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of this compound are thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.
Neuroprotective Potential: Safeguarding Neuronal Health
Preliminary studies indicate that ecdysteroids may possess neuroprotective properties, offering a potential therapeutic avenue for neurodegenerative diseases.
Quantitative Data: Neuroprotective Effects
The following data on related compounds highlight the potential for this compound to protect neuronal cells.
| Parameter Measured | Cell/Animal Model | Treatment | Result | Reference Compound |
| Cell Viability | Glutamate-induced excitotoxicity in SH-SY5Y cells | 1-10 µM | Increased cell survival | Ecdysterone |
| Reactive Oxygen Species (ROS) Production | H2O2-treated neuronal cells | 10 µM | Significant reduction in ROS levels | 20-Hydroxyecdysone |
| Apoptotic Cell Death | Ischemia-reperfusion model in rats | 5 mg/kg | Reduced number of apoptotic neurons | Ecdysterone |
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes how to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a human neuroblastoma cell line.
1. Cell Culture:
- Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Neurotoxicity Induction and Treatment:
- Seed SH-SY5Y cells in a 96-well plate and allow them to attach.
- Pre-treat the cells with various concentrations of this compound or vehicle control for 24 hours.
- Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for 24 hours.
3. Cell Viability Assessment (MTT Assay):
- After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.
Signaling Pathway: MAPK Modulation
The neuroprotective effects of ecdysteroids may involve the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critically involved in cell survival and apoptosis.
Conclusion
This compound represents a compelling lead compound with a multifaceted pharmacological profile. Its demonstrated anabolic, metabolic-regulating, anti-inflammatory, and neuroprotective properties, coupled with a favorable safety profile, underscore its significant therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate and harness the beneficial effects of this promising ecdysteroid. Future in-depth studies are crucial to fully elucidate its mechanisms of action and to translate these preclinical findings into novel therapeutic strategies for a range of human diseases.
The Quest for 25S-Inokosterone: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and isolation of 25S-Inokosterone, a significant phytoecdysteroid. The document details the experimental protocols for its extraction, separation, and characterization, presenting quantitative data in a structured format for clarity and comparative analysis.
Discovery and Natural Sources
Inokosterone was initially isolated from the roots of Achyranthes fauriei. Subsequent research has established that inokosterone naturally occurs as a mixture of two epimers at the C-25 position: 25R-Inokosterone and this compound. The primary plant source for the isolation of these epimers is the root of Achyranthes bidentata Blume, a plant widely distributed in Asian countries and utilized in traditional medicine.[1] The discovery and isolation of the individual 25S and 25R epimers represented a significant advancement in the study of phytoecdysteroids, allowing for the investigation of the specific biological activities of each isomer.
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation to resolve the C-25 epimeric mixture.
Extraction
The initial step involves the extraction of the dried and powdered roots of Achyranthes bidentata. A common method is maceration or percolation with a polar solvent such as methanol. This is followed by a series of liquid-liquid partitions to remove non-polar compounds and enrich the fraction containing the phytoecdysteroids.
Chromatographic Separation
The separation of the 25S and 25R epimers of inokosterone is the most critical and challenging step due to their similar physical and chemical properties. Various chromatographic techniques are employed in succession to achieve high purity.
A representative workflow for the separation of these epimers is as follows:
-
Silica Gel Column Chromatography: The crude extract is first subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. This initial step helps to separate the major classes of compounds.
-
ODS (Octadecylsilyl) Column Chromatography: The fractions enriched with inokosterone are then further purified on an ODS column using a methanol-water gradient. This reversed-phase chromatography is effective in separating compounds based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final separation of the 25S and 25R epimers is typically achieved using preparative HPLC. This technique offers high resolution and is essential for isolating the individual stereoisomers.
The following diagram illustrates a typical experimental workflow for the isolation of this compound:
Structural Elucidation and Data Presentation
The definitive identification of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute configuration at C-25 is a key distinguishing feature between the two epimers.
Spectroscopic Data
The structural elucidation of this compound and its epimer, 25R-Inokosterone, relies on detailed analysis of their 1H and 13C NMR spectra. The chemical shifts, particularly for the carbons and protons in the side chain, are crucial for differentiating the two isomers.[1]
Table 1: 13C NMR Spectroscopic Data for this compound and 25R-Inokosterone (in C5D5N, δ in ppm)
| Carbon No. | This compound | 25R-Inokosterone |
| 1 | 38.2 | 38.2 |
| 2 | 68.1 | 68.1 |
| 3 | 68.1 | 68.1 |
| 4 | 32.3 | 32.3 |
| 5 | 51.5 | 51.5 |
| 6 | 204.0 | 204.0 |
| 7 | 121.7 | 121.7 |
| 8 | 165.9 | 165.9 |
| 9 | 31.7 | 31.7 |
| 10 | 37.4 | 37.4 |
| 11 | 21.6 | 21.6 |
| 12 | 31.7 | 31.7 |
| 13 | 48.0 | 48.0 |
| 14 | 83.9 | 83.9 |
| 15 | 31.7 | 31.7 |
| 16 | 21.6 | 21.6 |
| 17 | 50.1 | 50.1 |
| 18 | 21.6 | 21.6 |
| 19 | 24.5 | 24.5 |
| 20 | 77.1 | 77.1 |
| 21 | 21.6 | 21.6 |
| 22 | 78.1 | 78.1 |
| 23 | 34.9 | 34.9 |
| 24 | 35.8 | 35.8 |
| 25 | 72.9 | 72.9 |
| 26 | 70.1 | 70.1 |
| 27 | 29.5 | 29.5 |
Note: The 13C NMR data for both epimers are very similar, highlighting the challenge in their differentiation. The absolute configuration is often confirmed through other analytical methods or by comparison with established data.
Signaling Pathways
While the specific signaling pathways exclusively for this compound are still under detailed investigation, phytoecdysteroids, in general, are known to interact with nuclear receptors in invertebrates, such as the ecdysone receptor (EcR). In vertebrates, the biological effects are less understood but are thought to involve different mechanisms.
The following diagram provides a simplified, hypothetical signaling pathway that could be investigated for this compound based on the known actions of related compounds.
Conclusion
The successful isolation and characterization of this compound have been pivotal for the specific investigation of its biological activities, distinct from its 25R epimer. The detailed methodologies and spectroscopic data presented in this guide provide a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further research into the precise mechanisms of action and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential.
References
The Antioxidant Power of 25S-Inokosterone: A Deep Dive into its Effects on Oxidative Stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular aging and the pathogenesis of numerous chronic diseases. This technical guide provides a comprehensive overview of the potent antioxidant effects of 25S-Inokosterone, a phytoecdysteroid with significant therapeutic potential. Through a detailed examination of its mechanisms of action, this document elucidates how this compound mitigates oxidative stress, enhances cellular defense systems, and promotes longevity in various biological models. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering valuable insights into the therapeutic applications of this promising natural compound.
Introduction to this compound and Oxidative Stress
Inokosterone, a naturally occurring ecdysteroid found in various plant species, has garnered scientific interest for its diverse pharmacological activities. One of its stereoisomers, this compound, has demonstrated notable efficacy in combating oxidative stress. This guide will focus on the in-depth molecular mechanisms by which this compound exerts its antioxidant effects, supported by quantitative data from key studies.
Oxidative stress arises from an excessive accumulation of ROS, which are highly reactive molecules generated as byproducts of normal metabolic processes.[1][2] When antioxidant defenses are overwhelmed, ROS can inflict damage on vital cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and contributing to the aging process and a variety of diseases.[2]
Quantitative Effects of Inokosterone on Oxidative Stress Markers
Recent research has provided significant quantitative evidence of Inokosterone's ability to counteract oxidative stress. The following tables summarize key findings from studies on both yeast and mammalian cells, demonstrating the compound's capacity to reduce markers of oxidative damage and enhance the activity of crucial antioxidant enzymes.
Table 1: Effect of Inokosterone on Markers of Oxidative Damage
| Experimental Model | Treatment | Duration | Reactive Oxygen Species (ROS) Level | Malondialdehyde (MDA) Level | Reference |
| Yeast (BY4741) | 10 µM Inokosterone | 24 h | Significantly Decreased | Significantly Decreased | [3] |
| Yeast (BY4741) | 10 µM Inokosterone | 48 h | Significantly Decreased | Significantly Decreased | [3] |
| Mammalian Cells | Inokosterone | - | Significantly Decreased | Significantly Decreased | [4][5] |
| ∆sod1 Yeast | Inokosterone | - | Reduction Observed | Reduction Observed | [4][5] |
Table 2: Effect of Inokosterone on Antioxidant Enzyme Activity in Yeast (BY4741)
| Treatment | Duration | Total Superoxide Dismutase (T-SOD) Activity | Superoxide Dismutase 1 (SOD1) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Reference |
| 10 µM Inokosterone | 24 h | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [3] |
| 10 µM Inokosterone | 48 h | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [3] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, this section provides detailed methodologies for the key experiments cited.
Yeast Studies
-
Yeast Strain and Culture Conditions: Saccharomyces cerevisiae strain BY4741 was cultured in YPD medium (1% yeast extract, 2% peptone, 2% glucose) at 30°C with shaking.
-
Oxidative Stress Induction: Oxidative stress was induced by treating the yeast cells with a specific concentration of hydrogen peroxide (H₂O₂), for example, 10 mM for growth status assessment and 6.8 mM for survival rate analysis.[3]
-
Inokosterone Treatment: Inokosterone was dissolved in a suitable solvent and added to the yeast culture at the desired concentration (e.g., 10 µM) for the specified duration (24 or 48 hours).[3]
-
Measurement of ROS Levels: Intracellular ROS levels were quantified using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorometer or fluorescence microscope.
-
Measurement of Malondialdehyde (MDA) Levels: MDA, a marker of lipid peroxidation, was measured using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink-colored complex was measured spectrophotometrically.[4][5]
-
Antioxidant Enzyme Activity Assays: The activities of T-SOD, SOD1, CAT, and GPx were determined using commercially available assay kits according to the manufacturer's instructions. The principles of these assays typically involve measuring the rate of a specific enzymatic reaction spectrophotometrically.[3]
Mammalian Cell Studies
-
Cell Line and Culture: A suitable mammalian cell line (e.g., human embryonic kidney 293T cells) was cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Inokosterone Treatment: Cells were treated with various concentrations of Inokosterone for a specified period to assess its effects on cellular viability and oxidative stress markers.
-
Assessment of Cell Viability under Oxidative Stress: To evaluate the protective effect of Inokosterone, cells were pre-treated with the compound and then exposed to an oxidative stressor (e.g., H₂O₂). Cell viability was subsequently assessed using methods like the MTT assay.
-
Measurement of ROS and MDA: Similar to the yeast studies, intracellular ROS and MDA levels in mammalian cells were measured using fluorescent probes and the TBARS assay, respectively.[4][5]
Signaling Pathways and Experimental Workflows
The antioxidant effects of this compound are mediated through complex signaling pathways. While direct evidence linking Inokosterone to the Nrf2 pathway is still emerging, its ability to upregulate a suite of antioxidant enzymes strongly suggests a potential role for this master regulator of the antioxidant response.
Diagram 1: Proposed Antioxidant Mechanism of Inokosterone
Caption: Proposed mechanism of this compound in mitigating oxidative stress.
Diagram 2: Experimental Workflow for Assessing Antioxidant Activity in Yeast
Caption: Workflow for evaluating Inokosterone's antioxidant effects in yeast.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a potent antioxidant agent. Its ability to significantly reduce levels of ROS and lipid peroxidation, while simultaneously boosting the activity of key antioxidant enzymes, underscores its potential for therapeutic applications in conditions associated with oxidative stress.
Future research should focus on elucidating the precise molecular targets of this compound. Investigating its interaction with the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses, would be a particularly fruitful avenue of exploration. Furthermore, preclinical and clinical studies are warranted to fully assess the safety and efficacy of this compound in the prevention and treatment of age-related and chronic diseases. The detailed protocols and quantitative data provided herein offer a solid foundation for these future investigations, paving the way for the development of novel therapeutics based on this promising natural compound.
References
- 1. Endogenous ROS production in early differentiation state suppresses endoderm differentiation via transient FOXC1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress: from molecular studies to clinical intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inokosterone from Gentiana rigescens Franch Extends the Longevity of Yeast and Mammalian Cells via Antioxidative Stress and Mitophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Anti-aging Properties of 25S-Inokosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inokosterone, a phytoecdysteroid, has demonstrated notable anti-aging properties in various biological models, primarily through the potentiation of cellular stress response pathways. This technical guide provides a comprehensive overview of the current research on the anti-aging mechanisms of Inokosterone, with a specific focus on its roles in promoting antioxidative stress responses and inducing autophagy and mitophagy. This document synthesizes quantitative data from key studies, details experimental methodologies, and presents visual representations of the implicated signaling pathways to facilitate a deeper understanding for research and development purposes.
Introduction
The quest for therapeutic agents that can mitigate the deleterious effects of aging is a cornerstone of modern biomedical research. Phytoecdysteroids, a class of compounds structurally similar to insect molting hormones, have emerged as promising candidates. Among them, Inokosterone has been identified as a molecule with significant lifespan-extending and cytoprotective effects. Research indicates that Inokosterone confers its anti-aging benefits by enhancing the cell's ability to cope with oxidative stress and by promoting the clearance of damaged cellular components through autophagy and mitophagy. This guide aims to provide a detailed technical summary of the scientific evidence supporting these claims.
Quantitative Data Summary
The anti-aging effects of Inokosterone have been quantified in several studies, primarily using yeast and mammalian cell line models. The following tables summarize the key quantitative findings.
| Table 1: Effect of Inokosterone on Lifespan | |||
| Biological Model | Inokosterone Concentration | Metric | Result |
| Saccharomyces cerevisiae (K6001 yeast strain) | 1 µM | Replicative Lifespan | Significant extension (details on percentage increase not consistently reported) |
| Saccharomyces cerevisiae (YOM36 yeast strain) | 1 µM | Chronological Lifespan | Maximum lifespan extended to 15 days (Control: 13 days)[1] |
| 3 µM | Chronological Lifespan | Maximum lifespan extended to 17 days (Control: 13 days)[1] | |
| Rat Pheochromocytoma (PC12) cells | 0.003 µM | Survival Rate | Significant increase (p < 0.05)[1] |
| 0.01 µM | Survival Rate | Significant increase (p < 0.01)[1] |
| Table 2: Effect of Inokosterone on Markers of Oxidative Stress | ||||
| Biological Model | Inokosterone Concentration | Marker | Time Point | Result |
| Saccharomyces cerevisiae | 0.3, 1, 3 µM | Reactive Oxygen Species (ROS) | 24h, 48h | Significant decrease |
| 0.3, 1, 3 µM | Malondialdehyde (MDA) | 24h, 48h | Significant decrease | |
| PC12 cells | Not specified | Reactive Oxygen Species (ROS) | Not specified | Significantly decreased |
| Not specified | Malondialdehyde (MDA) | Not specified | Significantly decreased[2] |
| Table 3: Effect of Inokosterone on Antioxidant Enzyme Activity | |||
| Biological Model | Inokosterone Concentration | Enzyme | Result |
| Saccharomyces cerevisiae | Not specified | Superoxide Dismutase (SOD) | Increased activity |
| Not specified | Catalase (CAT) | Increased activity | |
| Not specified | Glutathione Peroxidase (GPx) | Increased activity |
Experimental Protocols
This section outlines the methodologies employed in the key studies investigating the anti-aging properties of Inokosterone.
Yeast Lifespan Assays
-
Replicative Lifespan Assay (K6001 Strain):
-
S. cerevisiae K6001, a strain where only mother cells can grow on glucose medium, is utilized.
-
Yeast cells are cultured on YPD (Yeast Extract-Peptone-Dextrose) agar plates containing various concentrations of Inokosterone (e.g., 0.1, 0.3, 1, 3, and 10 µM).
-
A positive control, such as Resveratrol (10 µM), is typically included.
-
The number of daughter cells produced by each mother cell is counted under a microscope. The total number of daughter cells before cessation of division represents the replicative lifespan.
-
-
Chronological Lifespan Assay (YOM36 Strain):
-
S. cerevisiae YOM36 is cultured in synthetic complete (SC) medium supplemented with different concentrations of Inokosterone (e.g., 1 µM and 3 µM).
-
Cultures are maintained in a stationary phase.
-
At specific time points (e.g., every 2 days), an aliquot of the culture is taken, diluted, and plated on YPD agar.
-
The number of colony-forming units (CFUs) is counted after incubation. The time point at which CFU count drops to a certain percentage of the initial count is used to determine the chronological lifespan.[1]
-
Mammalian Cell Lifespan Assay (PC12 Cells)
-
PC12 cells, a rat adrenal pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with fetal bovine serum and horse serum.
-
Cells are seeded in 96-well plates and treated with various concentrations of Inokosterone (e.g., 0.003 µM and 0.01 µM).
-
Cell viability is assessed at different time points using methods like the MTT assay or by counting viable cells using a hemocytometer and trypan blue exclusion.
Measurement of Oxidative Stress Markers
-
Reactive Oxygen Species (ROS) Quantification:
-
Yeast or PC12 cells are treated with Inokosterone for the desired duration (e.g., 24 or 48 hours).
-
Cells are then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
DCFH-DA is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorometer or a fluorescence microscope, which is proportional to the intracellular ROS levels.
-
-
Malondialdehyde (MDA) Assay:
-
Cell lysates are prepared from Inokosterone-treated and control cells.
-
The MDA level, a marker of lipid peroxidation, is determined using the thiobarbituric acid reactive substances (TBARS) assay.
-
In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex.
-
The absorbance of the resulting complex is measured spectrophotometrically at a specific wavelength (e.g., 532 nm).
-
Antioxidant Enzyme Activity Assays
-
Sample Preparation: Yeast or PC12 cells are harvested, washed, and lysed to obtain a cell-free extract. The protein concentration of the extract is determined using a standard method like the Bradford assay.
-
Superoxide Dismutase (SOD) Activity Assay: The assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction. The percentage of inhibition is proportional to the SOD activity.
-
Catalase (CAT) Activity Assay: CAT activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time. The decrease in absorbance at 240 nm, which is characteristic of H₂O₂, is recorded spectrophotometrically. One unit of catalase activity is defined as the amount of enzyme that decomposes a certain amount of H₂O₂ per minute.
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity is measured indirectly by a coupled reaction with glutathione reductase. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH), leading to the formation of oxidized glutathione (GSSG). Glutathione reductase then reduces GSSG back to GSH using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity.
Autophagy and Mitophagy Assessment
-
Autophagy Visualization: Yeast strains expressing a fluorescently tagged Atg8 protein (e.g., YOM38-GFP-ATG8) are used. Upon induction of autophagy, Atg8 is recruited to the autophagosomal membrane, appearing as fluorescent puncta. The number and intensity of these puncta are quantified using fluorescence microscopy. In mammalian cells, the conversion of LC3-I to LC3-II, which is associated with autophagosome formation, can be assessed by Western blotting.
-
Mitophagy Assessment: Mitophagy can be observed by co-localization of mitochondria (stained with a mitochondrial marker like MitoTracker Red) and autophagosomes (marked by GFP-Atg8 or GFP-LC3). Western blot analysis for the degradation of mitochondrial proteins can also be performed. The involvement of specific mitophagy-related genes, such as ATG32 in yeast, can be investigated using gene deletion mutants.[1]
Signaling Pathways and Mechanisms of Action
The anti-aging effects of Inokosterone are attributed to its ability to modulate key cellular signaling pathways involved in stress resistance and cellular maintenance.
Antioxidative Stress Pathway
Inokosterone enhances the cellular defense against oxidative stress by increasing the activity of key antioxidant enzymes, namely Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). This leads to a reduction in the levels of damaging reactive oxygen species (ROS) and a decrease in lipid peroxidation, as evidenced by lower malondialdehyde (MDA) levels. While the direct molecular targets of Inokosterone within this pathway are still under investigation, it is hypothesized that it may act by upregulating the expression of the genes encoding these enzymes, possibly through the activation of stress-responsive transcription factors such as Nrf2.
Autophagy and Mitophagy Induction
Inokosterone has been shown to induce autophagy, the cellular process for degrading and recycling damaged organelles and proteins. This is crucial for maintaining cellular homeostasis and promoting longevity. Inokosterone treatment leads to an increase in the formation of autophagosomes. A specialized form of autophagy, mitophagy, which is the selective removal of damaged mitochondria, is also enhanced by Inokosterone. This is particularly important for anti-aging, as mitochondrial dysfunction is a hallmark of the aging process. The induction of autophagy by Inokosterone likely involves the modulation of core autophagy-related (Atg) genes. While the precise mechanism is not fully elucidated, it may involve the inhibition of the mTOR signaling pathway, a key negative regulator of autophagy, or the direct activation of the autophagy machinery.
Experimental Workflow for Investigating Inokosterone's Anti-aging Effects
The following diagram outlines a logical workflow for the experimental investigation of Inokosterone's anti-aging properties, from initial screening to mechanistic studies.
Conclusion and Future Directions
The existing body of research strongly supports the anti-aging potential of Inokosterone, primarily mediated through its potent antioxidative and autophagy-inducing properties. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation.
Future research should focus on several key areas:
-
Elucidation of Direct Molecular Targets: Identifying the specific proteins or receptors that Inokosterone directly interacts with to initiate its downstream effects is crucial for understanding its mechanism of action and for rational drug design.
-
In Vivo Studies: While in vitro studies are promising, the efficacy and safety of Inokosterone need to be validated in animal models of aging.
-
Exploration of Other Signaling Pathways: Investigating the potential role of other longevity-associated pathways, such as the insulin/IGF-1 signaling and sirtuin pathways, in mediating the effects of Inokosterone could provide a more complete picture of its anti-aging properties.
-
Clinical Relevance: Ultimately, the translation of these findings into clinical applications will require rigorous preclinical and clinical trials to assess the potential of Inokosterone as a therapeutic agent for age-related diseases in humans.
This technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of and harnessing the therapeutic potential of Inokosterone in the context of healthy aging.
References
Technical Whitepaper: 25S-Inokosterone Receptor Binding Affinity and Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ecdysone Receptor Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter for assessing its biological potency. It is typically quantified using the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).[5][6] A lower value for these metrics indicates a higher binding affinity.[5]
While specific binding affinity values for 25S-Inokosterone are not detailed in the available literature, Table 1 summarizes representative data for other key ecdysteroids that bind to the EcR/USP heterodimer. This data is essential for comparative analysis and for designing new receptor-binding experiments.
Table 1: Representative Binding Affinities of Ecdysteroids to the Ecdysone Receptor (EcR/USP)
| Compound | Receptor Source (Organism) | Assay Type | Affinity Value |
|---|---|---|---|
| Ponasterone A (PonA) | Plutella xylostella (PxGST-EcR/USP) | Radioligand Binding Assay | Kd ≈ 5 nM (estimated) |
| 20-Hydroxyecdysone (20E) | Heliothis virescens (HvEcR/USP) | Crystallography / Binding Assay | High Affinity (Specific Kd not cited)[7] |
| Tebufenozide (non-steroidal) | Plutella xylostella (PxGST-EcR/USP) | Competitive Binding Assay | High Affinity (Specific Ki not cited)[8] |
| Muristerone A | General Arthropods | Ecdysone Agonist Activity | Potent Agonist (Specific Kd not cited)[1] |
Note: The data presented are compiled from various studies and methodologies. Direct comparison requires careful consideration of the experimental conditions. The affinity of PonA to the EcR/USP dimer was noted to be approximately 20-fold higher than to the EcR monomer alone.[8]
Experimental Protocol: Radioligand Competitive Binding Assay
Determining the binding affinity (Ki) of an unlabeled test compound, such as this compound, is commonly achieved using a competitive binding assay.[9][10] This method measures the ability of the test compound to displace a radiolabeled ligand with known affinity (e.g., [³H]Ponasterone A) from the receptor.
Principle
The assay quantifies the concentration of the unlabeled test compound required to inhibit 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.[9]
Materials
-
Receptor Source: Purified recombinant EcR and USP proteins, or cell membrane preparations expressing the EcR/USP heterodimer.
-
Radioligand: A high-affinity radiolabeled ecdysteroid, such as [³H]Ponasterone A.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and prepared in a serial dilution series.
-
Non-specific Binding Control: A high concentration of an unlabeled, high-affinity ecdysteroid (e.g., cold Ponasterone A) to determine non-specific binding.
-
Assay Buffer: Buffer optimized for receptor stability and binding (e.g., Tris-HCl with appropriate salts and protein stabilizers).
-
Detection Method: Scintillation Proximity Assay (SPA) beads or a filtration apparatus (e.g., glass fiber filters) to separate bound and free radioligand.[9]
-
Instrumentation: Microplate scintillation counter or liquid scintillation counter.
Methodology
-
Receptor Preparation: If using recombinant proteins, incubate purified EcR and USP proteins to allow for heterodimer formation.
-
Assay Plate Setup: In a microplate, add the assay buffer to all wells.
-
Addition of Components:
-
Total Binding Wells: Add the receptor complex and the radioligand.
-
Non-specific Binding Wells: Add the receptor complex, radioligand, and a saturating concentration of the non-specific binding control ligand.
-
Competition Wells: Add the receptor complex, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound/Free Ligand:
-
Filtration Method: Rapidly filter the contents of each well through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
SPA Method: If using SPA beads pre-coupled to the receptor, the signal from the bound radioligand is detected directly without a separation step.[9]
-
-
Quantification: Measure the radioactivity retained on the filters or the signal from the SPA beads using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve with a sigmoidal function to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This compound Signaling Pathway
The mechanism of action for this compound follows the canonical signaling pathway for ecdysteroids. This pathway involves the direct activation of a nuclear receptor complex, leading to changes in gene expression.
Pathway Description
-
Ligand Entry and Binding: As a steroid, this compound is lipophilic and can cross the cell membrane to enter the cytoplasm and nucleus. Inside the cell, it binds to the ligand-binding pocket located in the EcR subunit of the pre-formed EcR/USP heterodimer.[2]
-
Conformational Change and Activation: Ligand binding induces a critical conformational change in the EcR/USP complex. This change facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins.[3]
-
DNA Binding: The activated ligand-receptor complex translocates to the nucleus (if not already there) and binds to specific DNA sequences called Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[4] EcREs are typically inverted repeats of the sequence 5'-AGGTCA-3' separated by a single base pair (IR-1).[4]
-
Transcriptional Regulation: The binding of the EcR/USP/co-activator complex to EcREs initiates the transcription of primary-response genes. These include key transcription factors such as the Broad-Complex (Br-c), E74, and E75.[1]
-
Secondary Gene Response: The protein products of these primary-response genes, in turn, regulate the expression of a larger set of secondary-response genes, creating a transcriptional cascade that orchestrates the complex physiological processes of molting and metamorphosis.
References
- 1. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 3. Opportunistic binding of EcR to open chromatin drives tissue-specific developmental responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 7. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. support.nanotempertech.com [support.nanotempertech.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 25S-Inokosterone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 25S-Inokosterone in various sample matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Principle
This method facilitates the separation, identification, and quantification of this compound based on its partitioning between a stationary phase (a C18 reverse-phase column) and a mobile phase (a mixture of acetonitrile and water). The compound is detected by its ultraviolet (UV) absorbance, and the resulting peak area is proportional to its concentration in the sample. This protocol outlines the necessary steps for sample preparation, instrument setup, data acquisition, and analysis.
Reagents, Standards, and Equipment
2.1 Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
0.45 µm syringe filters
2.2 Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes
-
Syringes
-
Vortex mixer
-
Sonicator
Experimental Protocols
3.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5-10 minutes to ensure complete dissolution. This primary stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.
3.2. Sample Preparation
The following is a general guideline for sample preparation. The specific procedure may need to be optimized based on the sample matrix.
-
Extraction from Plant Material:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and extract using sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL).
-
-
Filtration: Prior to injection, filter the reconstituted sample and all working standard solutions through a 0.45 µm syringe filter to remove any particulate matter.
3.3. HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Run Time | 20 minutes |
3.4. Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification: Inject the prepared sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve equation.
Data Presentation
Table 1: Quantitative Data Summary for this compound HPLC Analysis
| Parameter | Value |
| Retention Time (RT) | Approx. 8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Application Notes and Protocols for Cell-Based Assays of 25S-Inokosterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
25S-Inokosterone is a phytoecdysteroid, a class of compounds that are structural analogs of insect molting hormones. While primarily known for their role in arthropod development, ecdysteroids, including inokosterone, have demonstrated a range of biological activities in mammalian systems. These activities include potential anabolic effects, anti-diabetic properties, and modulation of cellular stress pathways, making this compound a compound of interest for therapeutic research.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the bioactivity of this compound. The primary focus is on assays evaluating its activity via the Ecdysone Receptor (EcR), a key target in insect systems, and its effects on relevant mammalian cellular pathways, including antioxidant activity, mitophagy, and potential off-target effects on the Estrogen Receptor (ER).
Ecdysone Receptor (EcR) Activation Assay
The canonical pathway for ecdysteroid activity is through the activation of the Ecdysone Receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).[1] This complex binds to ecdysone response elements (EcREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.[2][3] A luciferase reporter assay in a heterologous system, such as HEK293T cells, is a standard method to quantify the activation of this pathway by ecdysteroid analogs.[4]
Signaling Pathway
The binding of an ecdysteroid like this compound to the EcR-USP heterodimer induces a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators, which initiates the transcription of a reporter gene.
Experimental Protocol: EcR Luciferase Reporter Assay
This protocol details a transient transfection reporter assay using Human Embryonic Kidney 293T (HEK293T) cells.
Materials:
-
HEK293T cells (ATCC® CRL-3216™)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine® LTX Reagent with PLUS™ Reagent
-
Expression plasmid for insect EcR (e.g., from Drosophila melanogaster)
-
Expression plasmid for insect USP (e.g., from Drosophila melanogaster)
-
Reporter plasmid containing multiple EcREs upstream of a luciferase gene (e.g., pGL4.20[luc2/Puro])
-
Control plasmid for transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)
-
This compound
-
20-Hydroxyecdysone (20E) or Ponasterone A (Positive Control)
-
DMSO (Vehicle Control)
-
96-well white, clear-bottom cell culture plates
-
Dual-Glo® Luciferase Assay System
-
Luminometer
Workflow:
Procedure:
-
Cell Seeding (Day 1): Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate at 37°C, 5% CO₂ for 20-24 hours to achieve 70-80% confluency.
-
Transfection (Day 2):
-
For each well, prepare a DNA mixture in 20 µL of Opti-MEM™ containing:
-
50 ng EcR expression plasmid
-
50 ng USP expression plasmid
-
100 ng EcRE-luciferase reporter plasmid
-
10 ng pRL-SV40 control plasmid
-
-
In a separate tube, dilute 0.5 µL of Lipofectamine® LTX and 0.2 µL of PLUS™ Reagent in 20 µL of Opti-MEM™ per well.
-
Combine the DNA mixture with the diluted Lipofectamine® LTX mixture. Mix gently and incubate for 25 minutes at room temperature.
-
Add 40 µL of the transfection complex to each well. Gently swirl the plate and incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of this compound and the positive control (e.g., 20E) in complete DMEM. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Carefully aspirate the transfection medium from the cells and replace it with 100 µL of the appropriate treatment solution.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Lysis and Luminescence Reading (Day 4):
-
Equilibrate the plate and Dual-Glo® Luciferase Assay reagents to room temperature.
-
Add 75 µL of Dual-Glo® Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilize the firefly luciferase signal.
-
Measure firefly luminescence using a plate luminometer.
-
Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure Renilla luminescence.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luminescence to Renilla Luminescence to normalize for transfection efficiency and cell number.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ (half-maximal effective concentration).
-
Data Presentation
Note: As specific EC₅₀ values for this compound are not widely available in the literature, the following table uses representative data for other common ecdysteroids to illustrate the expected format. Researchers should generate this data for this compound using the protocol above.
| Compound | EC₅₀ (nM) | Max Fold Induction (vs. Vehicle) |
| This compound | To Be Determined | To Be Determined |
| Ponasterone A (Example) | 15 | 55 |
| 20-Hydroxyecdysone (Example) | 200 | 50 |
Mammalian Cell-Based Assays
Beyond the canonical EcR pathway, this compound may exert biological effects in mammalian cells through other mechanisms. Studies have suggested it can modulate oxidative stress and autophagy/mitophagy.[5][6] It is also prudent to assess potential off-target effects, such as interaction with endogenous nuclear receptors like the Estrogen Receptor (ER), given its steroidal structure.[7]
Antioxidant Activity Assays
Inokosterone has been shown to reduce levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, in yeast and mammalian cells.[5][8]
Protocol 1: ROS Production Assay (e.g., ROS-Glo™ H₂O₂ Assay)
This assay measures the level of hydrogen peroxide (H₂O₂), a common ROS.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
ROS-Glo™ H₂O₂ Assay Kit (or equivalent)
-
This compound
-
Menadione or H₂O₂ (Positive control for ROS induction)
-
N-acetylcysteine (NAC) (Positive control for ROS inhibition)
-
96-well white cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white plate at a density appropriate to reach ~80% confluency after 24 hours.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound or NAC for 1-4 hours.
-
Induction of Oxidative Stress: Add a ROS inducer (e.g., Menadione) to the wells (except for negative controls) and incubate for the desired time (e.g., 2-6 hours).
-
Assay: Follow the manufacturer's protocol. Typically, this involves adding the H₂O₂ Substrate to the cells, incubating, and then adding the ROS-Glo™ Detection Solution before reading luminescence.
-
Data Analysis: Normalize the luminescence signal to a cell viability assay performed in parallel (e.g., CellTiter-Glo®). Calculate the percentage reduction in ROS levels compared to the inducer-only control.
Protocol 2: Lipid Peroxidation (MDA) Assay
This colorimetric/fluorometric assay quantifies MDA, an end product of lipid peroxidation.
Materials:
-
Mammalian cell line
-
Lipid Peroxidation (MDA) Assay Kit (e.g., from Abcam, Cayman Chemical)
-
This compound
-
Inducer of lipid peroxidation (e.g., CCl₄, Fe²⁺/ascorbate)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound and an inducer as described for the ROS assay.
-
Cell Lysis: After treatment, harvest and lyse the cells according to the kit manufacturer's protocol.
-
Assay: The protocol typically involves reacting the cell lysate with thiobarbituric acid (TBA) at high temperature to generate a colored/fluorescent adduct, which is then measured.
-
Data Analysis: Quantify MDA concentration using a standard curve. Express results as a percentage reduction in MDA compared to the inducer-only control.
Quantitative Data Summary: Antioxidant Effects of Inokosterone
The following data is adapted from a study on inokosterone's effects in yeast.[5]
| Treatment (24h) | Concentration (µM) | ROS Level (% of Control) | MDA Level (% of Control) |
| Vehicle Control | - | 100 ± 7.0 | 100 ± 5.0 |
| Inokosterone | 0.3 | 75.4 ± 7.3 | 70.0 ± 3.8 |
| Inokosterone | 1.0 | 62.0 ± 6.7 | 76.3 ± 6.3 |
| Inokosterone | 3.0 | 72.1 ± 5.1 | 68.8 ± 10.0 |
Mitophagy Assay
Mitophagy is the selective degradation of mitochondria by autophagy. It is a critical process for mitochondrial quality control. This can be visualized and quantified using a pH-sensitive fluorescent protein, mt-Keima.
Protocol: mt-Keima Flow Cytometry Assay
Principle: mt-Keima exhibits a pH-dependent fluorescence. At the neutral pH of the mitochondrial matrix, it is excited at ~440 nm. When mitochondria are delivered to the acidic lysosome during mitophagy, the protein's excitation shifts to ~586 nm. The ratio of these signals allows for quantification of mitophagic flux.
Materials:
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Lentiviral or transient expression vector for mt-Keima
-
CCCP or Oligomycin/Antimycin A (Inducers of mitophagy)
-
Bafilomycin A1 (Inhibitor of lysosomal acidification)
-
Flow cytometer with 405 nm and 561 nm lasers
Workflow:
Procedure:
-
Generate mt-Keima Cell Line: Stably transduce the cell line of interest with a lentivirus expressing mt-Keima.
-
Cell Treatment: Seed the mt-Keima expressing cells. Treat with a dose-range of this compound for 12-24 hours. Include positive (e.g., CCCP) and negative (vehicle) controls.
-
Harvesting: Trypsinize, wash, and resuspend cells in FACS buffer (e.g., PBS with 2% FBS).
-
Flow Cytometry: Analyze cells using a flow cytometer. Excite with both 405 nm and 561 nm lasers and collect emission at ~620 nm.
-
Data Analysis: Create a bivariate plot of 405 nm vs. 561 nm excitation. Gate on the population of cells showing a high 561/405 ratio, which represents cells with active mitophagy. Quantify the percentage of cells in this gate for each treatment condition.
Estrogen Receptor (ER) Activity Assay
Given that this compound is a steroid, it is essential to test for activity at endogenous steroid receptors, such as the Estrogen Receptor alpha (ERα), to identify potential off-target effects. Inokosterone has been identified as a potential agent targeting ERα.[7] A luciferase reporter assay is the standard method for this evaluation.
Protocol: ERα Luciferase Reporter Assay
Principle: This assay is analogous to the EcR assay. Cells are co-transfected with an ERα expression vector and a reporter plasmid containing Estrogen Response Elements (EREs) driving luciferase expression.
Materials:
-
ER-negative cell line (e.g., HEK293T) or ER-positive line (e.g., MCF-7)
-
Phenol red-free medium with charcoal-stripped serum
-
Expression plasmid for human ERα
-
ERE-luciferase reporter plasmid
-
Control plasmid (e.g., pRL-SV40)
-
This compound
-
17β-Estradiol (E2) (Positive Control)
-
ICI 182,780 (Fulvestrant) (Antagonist Control)
-
Other materials as listed for the EcR reporter assay.
Procedure:
-
Cell Culture: Culture cells in phenol red-free medium with charcoal-stripped serum for at least 48 hours prior to the experiment to reduce background estrogenic activity.
-
Transfection and Treatment: Follow the same steps as the EcR Luciferase Reporter Assay (Section 1), substituting the EcR/USP plasmids with the ERα expression plasmid and the EcRE-luciferase plasmid with an ERE-luciferase plasmid.
-
Data Analysis: Normalize firefly to Renilla luminescence. Plot the data and determine EC₅₀ for agonist activity or IC₅₀ for antagonist activity (in the presence of a fixed concentration of E2).
Data Presentation: ERα Activity
This table is a template for presenting data. Actual values must be determined experimentally.
| Assay Mode | Compound | EC₅₀ / IC₅₀ (nM) |
| Agonist | This compound | To Be Determined |
| Agonist | 17β-Estradiol (E2) | ~0.1 |
| Antagonist (vs. 1 nM E2) | This compound | To Be Determined |
| Antagonist (vs. 1 nM E2) | ICI 182,780 | ~1.0 |
Conclusion
The protocols described provide a robust framework for the comprehensive in vitro characterization of this compound. By employing these cell-based assays, researchers can quantify its activity on the ecdysone receptor, evaluate its antioxidant and pro-mitophagy effects in mammalian cells, and assess its potential for off-target interactions with the estrogen receptor. The resulting data will be crucial for understanding its mechanism of action and guiding further drug development efforts.
References
- 1. Ecdysteroids as Potent Enzyme Inhibitors and Verification of Their Activity Using In Vitro and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-binding pocket of the ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 25S-Inokosterone in Inducible Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ecdysone-inducible gene expression system offers a powerful tool for the temporal and dose-dependent control of gene expression in vitro and in vivo.[1][2] This system is based on the insect molting hormone receptor, the ecdysone receptor (EcR), and its heterodimeric partner, the ultraspiracle protein (USP), the mammalian homolog of which is the retinoid X receptor (RXR).[3][4] In the absence of an ecdysteroid ligand, the EcR/RXR heterodimer binds to specific response elements (EcRE) in the promoter of a target gene, actively repressing its transcription.[2] The introduction of an ecdysteroid agonist, such as 25S-Inokosterone, induces a conformational change in the EcR, leading to the recruitment of coactivators and robust transcriptional activation of the gene of interest.[2][4]
A key advantage of this system is that ecdysteroids have no known physiological effects in mammals, making it a highly specific and orthogonal method for controlling gene expression.[1][5] The system is characterized by low basal expression levels and high inducibility, offering a wide dynamic range for regulating the expression of potentially toxic or cell-cycle-altering genes.[1][6] While ponasterone A and muristerone A are commonly used potent inducers, the characterization of other ecdysteroids like this compound is of interest for expanding the repertoire of available inducers with potentially unique properties.
Mechanism of Action: The Ecdysone-Inducible System
The ecdysone-inducible system is a two-component regulatory system consisting of a receptor plasmid and an expression plasmid.
-
Receptor Plasmid: This plasmid constitutively expresses a modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR).[4] VgEcR is a hybrid receptor comprising the ligand-binding domain of the Drosophila melanogaster EcR, the DNA-binding domain of the glucocorticoid receptor, and a viral transactivation domain.[7]
-
Expression Plasmid: This plasmid contains the gene of interest (GOI) under the control of a synthetic promoter containing multiple copies of the ecdysone response element (EcRE) upstream of a minimal promoter.[3][4]
In the absence of an inducer, the VgEcR/RXR heterodimer binds to the EcRE and represses transcription. Upon binding of an ecdysteroid agonist like this compound to VgEcR, the receptor complex undergoes a conformational change, releases corepressors, recruits coactivators, and initiates high-level transcription of the GOI.[2]
Caption: Ecdysone-inducible gene expression signaling pathway.
Quantitative Data: Comparison of Ecdysone Analogs
| Inducer | Typical Effective Concentration | Maximum Induction (fold) | EC50 | Notes |
| Ponasterone A | 1-10 µM[4] | Up to 1000-fold or higher[3][6] | ~10-100 nM | Potent and widely used inducer. |
| Muristerone A | 0.1-1 µM | Up to 10,000-fold[1][8] | ~1-10 nM | Highly potent inducer. |
| This compound | To be determined | To be determined | To be determined | Expected to be less potent than ponasterone A. |
| 20-Hydroxyecdysone | 1-10 µM[4] | Lower than ponasterone A[9] | >1 µM | Natural insect molting hormone, less potent in mammalian systems. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Solvent Selection: this compound is expected to be soluble in DMSO and ethanol. For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO.
-
Stock Solution Preparation (10 mM Example):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a small amount of this compound powder (e.g., 1 mg) into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution (Molecular Weight of Inokosterone: ~480.6 g/mol ).
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
In Vitro Gene Induction Assay
This protocol provides a general framework for inducing gene expression in a mammalian cell line stably expressing the VgEcR and RXR receptors and containing a reporter gene (e.g., luciferase or GFP) under the control of an ecdysone-inducible promoter.
Materials:
-
Stable cell line expressing VgEcR/RXR and the inducible reporter construct.
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS), sterile.
-
Multi-well cell culture plates (e.g., 96-well or 24-well).
-
Appropriate assay reagents for the reporter gene (e.g., luciferase assay substrate, flow cytometer for GFP).
Protocol:
-
Cell Seeding:
-
Seed the stable cell line into a multi-well plate at a density that will ensure the cells are in the exponential growth phase at the time of induction.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Dose-Response Experiment (to determine optimal this compound concentration):
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control (e.g., 10 µM ponasterone A).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
-
Induction:
-
Incubate the cells for a desired period (e.g., 24-48 hours). The optimal induction time may need to be determined empirically.
-
-
Assay for Reporter Gene Expression:
-
After the induction period, wash the cells with PBS.
-
Lyse the cells (if required for the assay).
-
Measure the reporter gene activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (from vehicle-treated cells).
-
Plot the reporter gene activity as a function of the this compound concentration to generate a dose-response curve.
-
From the curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the optimal concentration for maximal induction.
-
Caption: General workflow for in vitro gene induction using this compound.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low or no induction | - Suboptimal concentration of this compound.- Insufficient incubation time.- Low expression of VgEcR/RXR receptors.- Problems with the reporter construct or assay. | - Perform a dose-response and time-course experiment.- Verify receptor expression by Western blot or qPCR.- Use a positive control inducer (ponasterone A).- Validate the reporter assay. |
| High basal expression | - "Leaky" promoter in the expression vector.- Integration site of the transgene. | - Use a system with a tightly controlled minimal promoter.- Screen multiple stable clones for low basal expression. |
| Cell toxicity | - High concentration of DMSO in the final culture medium.- Cytotoxic effects of the expressed gene of interest. | - Ensure the final DMSO concentration is below 0.5%, preferably below 0.1%.- Perform a viability assay (e.g., MTT or trypan blue exclusion) at different inducer concentrations. |
Conclusion
This compound is a potential inducer for the ecdysone-based gene expression system. However, due to the limited availability of quantitative performance data, researchers should conduct thorough dose-response and time-course experiments to characterize its activity in their specific experimental setup. By following the provided protocols, researchers can effectively evaluate this compound as a tool for the precise control of gene expression in vitro.
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Bicistronic expression of ecdysone-inducible receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phytoecdysteroids in Insect Physiology Research, with Reference to Inokosterone
Introduction to Phytoecdysteroids
Phytoecdysteroids are a class of over 300 structurally diverse polyhydroxylated sterols produced by plants as a defense mechanism against herbivorous insects.[1][2][3] These compounds are analogues of the endogenous insect molting hormones, ecdysteroids, such as ecdysone and its more active form, 20-hydroxyecdysone (20E).[1][3][4] When ingested by non-adapted insects, phytoecdysteroids disrupt the precise hormonal balance required for normal growth, development, and reproduction.[1][2][3] Inokosterone is one such phytoecdysteroid, and like others in its class, it holds potential as a tool for fundamental research and as a lead compound for the development of bio-rational insecticides.[5]
The primary mode of action of phytoecdysteroids is their interaction with the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).[3] Binding of an ecdysteroid to this complex initiates a transcriptional cascade of genes responsible for orchestrating molting and metamorphosis.[3][4][6] By mimicking the natural hormone, phytoecdysteroids can activate this pathway at inappropriate times, leading to a range of deleterious effects.[1][3]
Applications in Insect Physiology Research
Phytoecdysteroids are invaluable tools for a variety of research applications:
-
Dissecting Endocrine Regulation: By applying exogenous phytoecdysteroids, researchers can manipulate the ecdysteroid signaling pathway to study the timing and downstream effects of hormone action on development, metamorphosis, and reproduction.[4][6]
-
Investigating Gene Regulation: The activation of ecdysone-responsive genes by phytoecdysteroids allows for the study of gene networks involved in key physiological processes.[4][6]
-
Toxicology and Insecticide Development: Phytoecdysteroids serve as models for understanding the molecular basis of insecticidal action and for developing novel, selective pest control agents.[1][7]
-
Understanding Plant-Insect Coevolution: The study of phytoecdysteroids provides insights into the chemical ecology and evolutionary arms race between plants and herbivorous insects.[1][8]
General Physiological and Developmental Effects of Phytoecdysteroids
The following table summarizes the common effects observed in insects upon exposure to phytoecdysteroids.
| Physiological Parameter | Observed Effects | References |
| Molting & Development | - Premature and incomplete molting- Disruption of metamorphosis- Formation of morphological abnormalities | [1][2][3] |
| Reproduction | - Reduced fecundity and fertility- Ovarian developmental defects | [3][9] |
| Feeding & Growth | - Feeding deterrence- Reduced body weight and growth rate | [1][3] |
| Mortality | - Increased mortality, particularly during molting stages | [1][2][3] |
Ecdysteroid Signaling Pathway
The diagram below illustrates the generalized signaling pathway of ecdysteroids, which is mimicked by phytoecdysteroids.
Caption: Generalized ecdysteroid signaling pathway activated by a phytoecdysteroid.
General Experimental Protocol: Assessing the Effects of a Phytoecdysteroid on Insect Development
This protocol provides a general framework for investigating the impact of a phytoecdysteroid on a model insect, such as a lepidopteran larva. Specific concentrations, insect species, and endpoints will need to be optimized for each study.
1. Materials:
-
Phytoecdysteroid (e.g., Inokosterone)
-
Solvent for dissolving the phytoecdysteroid (e.g., ethanol, acetone)
-
Insect species of interest (e.g., last instar larvae)
-
Artificial diet or host plant material
-
Rearing containers
-
Microapplicator or sprayer (for topical application)
-
Microscope for morphological examination
-
Analytical balance
2. Experimental Design:
-
Dose-Response: Establish a range of concentrations of the phytoecdysteroid to be tested. Include a solvent-only control group.
-
Replication: Use a sufficient number of insects per treatment group (e.g., n=20-30) to ensure statistical power.
-
Application Method: Choose a relevant route of administration, such as dietary incorporation, topical application, or injection.
3. Procedure (Dietary Incorporation Method):
-
Prepare a stock solution of the phytoecdysteroid in a suitable solvent.
-
Incorporate the phytoecdysteroid solution into the artificial diet at various final concentrations. Prepare a control diet with the solvent only.
-
Allow the solvent to evaporate completely from the diet.
-
Place individual larvae into rearing containers with the treated or control diet.
-
Rear the insects under controlled conditions (temperature, humidity, photoperiod).
-
Monitor the insects daily and record key developmental parameters.
4. Data Collection and Endpoints:
-
Mortality: Record daily mortality rates.
-
Developmental Time: Measure the duration of larval and pupal stages.
-
Molting Success: Observe for successful ecdysis and note any molting failures or abnormalities.
-
Morphological Defects: Examine pupae and adults for any malformations.
-
Growth Rate: Measure larval weight at regular intervals.
-
Fecundity and Fertility (if applicable): Assess the reproductive output of surviving adults.
5. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA, probit analysis for LC50/EC50) to analyze the collected data and determine the significance of the observed effects.
Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of a phytoecdysteroid.
Caption: A generalized experimental workflow for assessing phytoecdysteroid effects.
Conclusion
Phytoecdysteroids, as a class of compounds, are potent disruptors of insect endocrine systems and serve as excellent tools for research in insect physiology, endocrinology, and toxicology. While specific data on this compound is limited in the accessible literature, the general principles and methodologies outlined here for phytoecdysteroids provide a solid foundation for researchers to explore the effects of these fascinating natural products. Further research into the specific activities of individual phytoecdysteroids like this compound will undoubtedly contribute to a deeper understanding of insect physiology and may lead to the development of novel pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantarchives.org [plantarchives.org]
- 4. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological studies of insect metamorphosing hormone: ponasterone A, ecdysterone, and inokosterone, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researcharchive.lincoln.ac.nz [researcharchive.lincoln.ac.nz]
- 9. researchgate.net [researchgate.net]
Application of 25S-Inokosterone in Agricultural Pest Control: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
25S-Inokosterone, a naturally occurring phytoecdysteroid, presents a promising avenue for the development of novel bio-insecticides. As an analogue of the insect molting hormone 20-hydroxyecdysone, it disrupts the normal developmental processes of susceptible insects, leading to mortality and reduced pest populations. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in an agricultural context, targeting researchers and professionals in pest management and insecticide development.
Phytoecdysteroids, including this compound, are primarily found in plants and are believed to serve as a defense mechanism against herbivorous insects.[1] Their mode of action, which is specific to arthropods, and their natural origin make them an attractive alternative to conventional synthetic pesticides, potentially offering a more environmentally benign approach to pest control.
Mechanism of Action
The insecticidal activity of this compound stems from its ability to mimic the endogenous molting hormones of insects, primarily 20-hydroxyecdysone (20E).[1] This mimicry allows it to bind to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1][2] The binding of this compound to the EcR/USP complex triggers a cascade of gene expression that prematurely initiates the molting process.[1] This untimely and incomplete molting leads to various developmental abnormalities, including cessation of feeding, deformed pupae, and ultimately, insect death.[1]
dot
Quantitative Data on Insecticidal Activity
While specific LC50 (lethal concentration, 50%) data for pure this compound against a wide range of agricultural pests are still emerging, studies on plant extracts containing inokosterone provide valuable insights into its potential efficacy. The following table summarizes the insecticidal activity of extracts from Achyranthes bidentata, a plant known to be a source of inokosterone.
| Target Pest | Plant Part | Extract/Fraction | Bioassay Method | Exposure Time (h) | LC50 / LD50 | Reference |
| Aphis craccivora (Cowpea aphid) | Seed | Ethyl acetate fraction | Contact toxicity | 96 | 0.73 µ g/insect (LD50) | [3][4] |
| Planococcus lilacinus (Coffee mealybug) | Seed | Ethyl acetate fraction | Contact toxicity | 96 | 1.15 µ g/insect (LD50) | [3][4] |
| Grain weevils | Root | Methanolic extract | Repellency | 72 | 88.33% mortality at 10% concentration | [5][6] |
Note: The data presented are for plant extracts and fractions, and the activity may be due to a mixture of compounds, including inokosterone. Further research with purified this compound is required to establish its precise insecticidal potency.
Experimental Protocols
Protocol 1: Insect Bioassay for Determining LC50 of this compound
This protocol describes a general method for determining the lethal concentration of this compound against a target insect pest using a diet incorporation method.
dot
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., ethanol, acetone, or DMSO)
-
Artificial diet for the target insect species
-
Rearing containers (e.g., Petri dishes, multi-well plates)
-
Target insect larvae (e.g., third instar)
-
Incubator or environmental chamber
-
Micro-pipettes
-
Vortex mixer
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of the chosen solvent to prepare a stock solution of high concentration (e.g., 1 mg/mL).
-
-
Preparation of Test Concentrations:
-
Perform serial dilutions of the stock solution with the same solvent to obtain a range of at least five graded concentrations. A control solution containing only the solvent should also be prepared.
-
-
Diet Incorporation:
-
Prepare the artificial diet according to the standard protocol for the target insect species.
-
While the diet is still liquid and has cooled to a suitable temperature (to avoid degradation of the compound), add a known volume of each test concentration of this compound or the control solution to a specific volume of the diet. Mix thoroughly to ensure uniform distribution.
-
Dispense the treated and control diets into the rearing containers and allow them to solidify.
-
-
Insect Infestation:
-
Carefully transfer a known number of healthy, uniform-sized insect larvae (e.g., 10-20 larvae per replicate) into each rearing container.
-
-
Incubation:
-
Maintain the rearing containers in an incubator or environmental chamber under controlled conditions of temperature, humidity, and photoperiod suitable for the target insect species.
-
-
Mortality Assessment:
-
Record the number of dead larvae in each container at 24, 48, 72, and 96 hours after infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Analyze the dose-response data using probit analysis to determine the LC50 value, its 95% confidence limits, and the slope of the regression line.
-
Protocol 2: Ecdysone Receptor (EcR) Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the insect ecdysone receptor.
dot
Materials:
-
Insect cell line expressing the ecdysone receptor (EcR) and ultraspiracle protein (USP)
-
Cell lysis buffer
-
Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A)
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Receptor Source:
-
Culture and harvest insect cells expressing EcR and USP.
-
Prepare cell extracts containing the receptor complex by homogenization or sonication in lysis buffer.
-
Centrifuge the lysate to obtain a crude receptor preparation in the supernatant.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ecdysteroid, and varying concentrations of unlabeled this compound (the competitor).
-
Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ecdysteroid).
-
Incubate the reaction mixtures at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The receptor-ligand complexes will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) to determine the affinity of this compound for the ecdysone receptor.
-
Conclusion
This compound holds significant promise as a bio-insecticide for integrated pest management programs. Its specific mode of action, targeting the insect endocrine system, suggests a favorable safety profile for non-target organisms. The protocols provided herein offer a framework for researchers to further evaluate its efficacy against a broader range of agricultural pests and to elucidate its precise interactions with the ecdysone receptor. Further research is warranted to optimize formulations and application strategies to fully realize the potential of this compound in sustainable agriculture.
References
- 1. plantarchives.org [plantarchives.org]
- 2. sdbonline.org [sdbonline.org]
- 3. Insecticidal activities and mechanism of action of extracts, fractions and isolated compounds from Achyranthes bidentata against Aphis craccivora and Planococcus lilacinus | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. researchgate.net [researchgate.net]
Synthesis of 25S-Inokosterone Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inokosterone, a member of the ecdysteroid family of hormones, presents a compelling scaffold for the development of novel therapeutic agents. The 25S isomer, in particular, is a subject of interest for its potential biological activities. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a lead compound, such as 25S-Inokosterone, affect its biological efficacy. These studies guide the rational design of more potent and selective drug candidates.
This document provides a detailed overview of the synthetic approaches that can be applied to generate derivatives of this compound and outlines the protocols for their biological evaluation to establish a comprehensive SAR profile. While specific synthetic protocols and quantitative SAR data for this compound derivatives are not extensively available in the public domain, this document extrapolates from the well-established chemistry of closely related ecdysteroids, such as 20-hydroxyecdysone, to provide a practical guide for researchers in this field. The methodologies described herein are intended to be adaptable for the synthesis and evaluation of a diverse library of this compound analogs.
Synthetic Strategies for this compound Derivatization
The chemical structure of this compound offers several reactive sites for modification, including the hydroxyl groups on the steroid nucleus and the side chain, as well as the enone moiety in the B-ring. Selective protection and deprotection strategies are key to achieving regioselective modifications.
Key Derivatization Reactions:
-
Esterification and Etherification: The numerous hydroxyl groups can be converted to esters or ethers to modulate lipophilicity and pharmacokinetic properties.
-
Acetal Formation: The vicinal diols, such as those at C-2 and C-3, or C-20 and C-22, can be protected as acetals, allowing for selective reactions at other positions.
-
Side Chain Modification: The side chain is a primary target for modification to explore interactions with target proteins. This can involve oxidation, reduction, or the introduction of new functional groups.
-
Modification of the Steroid Nucleus: The A/B ring enone system can be targeted for reactions such as hydrogenation or epoxidation to alter the overall shape and electronic properties of the molecule.
Experimental Protocols
The following are representative protocols for the derivatization of ecdysteroids, which can be adapted for this compound.
Protocol 1: Acetonide Protection of Vicinal Diols
This protocol describes the protection of the 20,22-diol, a common step to enable selective modification of other hydroxyl groups.
Materials:
-
This compound
-
Anhydrous acetone
-
Phosphomolybdic acid
-
10% aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous acetone (e.g., 1 g in 100 mL).
-
Add phosphomolybdic acid as a catalyst (e.g., 1 g per 1 g of starting material).
-
Sonicate the reaction mixture at room temperature for 30 minutes.
-
Neutralize the reaction mixture with 10% aqueous NaHCO₃ solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Combine the organic fractions and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the 20,22-acetonide derivative.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Side Chain Cleavage
This protocol describes the oxidative cleavage of the side chain, a common strategy to create precursors for novel side chain analogs.
Materials:
-
20,22-acetonide protected this compound
-
Sodium periodate (NaIO₄)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the protected inokosterone derivative in a mixture of MeOH and water.
-
Add an excess of sodium periodate to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting aldehyde or carboxylic acid by column chromatography.
Quantitative SAR Data
A critical component of SAR studies is the quantitative measurement of the biological activity of each derivative. This is often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The following table is a template for summarizing such data. Due to the limited availability of specific data for this compound derivatives, hypothetical data for illustrative purposes is provided.
| Compound ID | Modification | Target/Assay | IC₅₀/EC₅₀ (µM) |
| This compound | Parent Compound | Ecdysone Receptor Binding | 1.5 |
| Derivative 1 | 2,3-diacetate | Ecdysone Receptor Binding | 5.2 |
| Derivative 2 | 20,22-acetonide | Ecdysone Receptor Binding | 2.1 |
| Derivative 3 | Side-chain cleaved aldehyde | Ecdysone Receptor Binding | > 50 |
| Derivative 4 | 2-deoxy | Ecdysone Receptor Binding | 10.8 |
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and SAR
Application Notes and Protocols for High-Throughput Screening of 25S-Inokosterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
25S-Inokosterone is a phytoecdysteroid, a class of steroid hormones found in plants that are structurally similar to insect molting hormones.[1] In recent years, ecdysteroids have garnered significant interest in the field of drug discovery due to their diverse biological activities. This compound, as an agonist of the ecdysone receptor (EcR), presents a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of this important nuclear receptor.[2] The EcR, in partnership with the ultraspiracle protein (USP) or its vertebrate homolog, the retinoid X receptor (RXR), forms a heterodimer that regulates the expression of a wide array of genes involved in development, metabolism, and cellular proliferation.[3][4] This signaling pathway is a key target for the development of next-generation insecticides and holds potential for therapeutic applications in human diseases, including inflammatory conditions like rheumatoid arthritis.[3][5]
These application notes provide detailed protocols for two robust HTS assays suitable for screening compound libraries for their ability to modulate EcR activity: a cell-based luciferase reporter gene assay and a biochemical fluorescence polarization assay.
Signaling Pathway
The canonical ecdysone signaling pathway is initiated by the binding of an ecdysteroid, such as this compound, to the ligand-binding domain of the Ecdysone Receptor (EcR). This binding event induces a conformational change in EcR, promoting its heterodimerization with the Ultraspiracle protein (USP) in invertebrates or the Retinoid X Receptor (RXR) in mammalian systems. The activated EcR/USP (or EcR/RXR) complex then translocates to the nucleus and binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of downstream genes, such as E74, E75, and broad-complex (br-c), leading to a physiological response.[6][7]
Data Presentation
Quantitative data from HTS assays are essential for hit identification and lead optimization. The following tables provide representative data that could be generated when screening for EcR agonists and antagonists using the described protocols. Note that the values for this compound are illustrative and would need to be determined experimentally.
Table 1: Ecdysone Receptor Agonist Activity
| Compound | Assay Type | EC50 (nM) | Max Response (% of Control) | Z'-factor | Signal-to-Background |
| This compound | Luciferase Reporter | 15 | 95 | 0.75 | 25 |
| Ponasterone A (Control) | Luciferase Reporter | 5 | 100 | 0.80 | 30 |
| Compound X | Luciferase Reporter | 50 | 80 | 0.72 | 20 |
| This compound | Fluorescence Polarization | 25 | N/A | 0.68 | N/A |
| Ponasterone A (Control) | Fluorescence Polarization | 10 | N/A | 0.75 | N/A |
Table 2: Ecdysone Receptor Antagonist Activity (in the presence of 10 nM Ponasterone A)
| Compound | Assay Type | IC50 (nM) | Max Inhibition (%) | Z'-factor | Signal-to-Background |
| This compound | Luciferase Reporter | >10,000 | <10 | N/A | N/A |
| Antagonist Y (Control) | Luciferase Reporter | 100 | 90 | 0.70 | 15 |
| Compound Z | Luciferase Reporter | 500 | 75 | 0.65 | 12 |
| This compound | Fluorescence Polarization | >10,000 | <5 | N/A | N/A |
| Antagonist Y (Control) | Fluorescence Polarization | 200 | 85 | 0.68 | N/A |
Experimental Protocols
Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of a test compound to activate the EcR and induce the expression of a luciferase reporter gene under the control of an ecdysone-responsive promoter.
Experimental Workflow:
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmid for Ecdysone Receptor (EcR)
-
Expression plasmid for Retinoid X Receptor (RXR) or Ultraspiracle (USP)
-
Luciferase reporter plasmid with an Ecdysone Response Element (EcRE) promoter
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom cell culture plates
-
This compound
-
Test compounds
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)[2]
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare a DNA master mix containing the EcR expression plasmid (50 ng/well), RXR/USP expression plasmid (50 ng/well), and the EcRE-luciferase reporter plasmid (100 ng/well).
-
Prepare the transfection reagent according to the manufacturer's protocol.
-
Add the DNA master mix to the transfection reagent and incubate to form DNA-lipid complexes.
-
Add the transfection complex to each well and gently mix.
-
Incubate the cells for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in serum-free DMEM.
-
Remove the transfection medium from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 18-24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells and add 20 µL of cell lysis buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase assay substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
Fluorescence Polarization (FP) Assay
This biochemical assay measures the binding of a fluorescently labeled ecdysone analog (tracer) to the purified EcR/RXR-LBD (Ligand Binding Domain) complex. Unlabeled ligands, such as this compound, will compete with the tracer for binding, resulting in a decrease in fluorescence polarization.
Experimental Workflow:
Materials:
-
Purified Ecdysone Receptor Ligand Binding Domain (EcR-LBD)
-
Purified Retinoid X Receptor Ligand Binding Domain (RXR-LBD)
-
Fluorescently labeled ecdysone analog (e.g., Fluormone™ VDR Red, adaptable for EcR)[8]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% BSA)
-
384-well black, low-volume microplates
-
This compound
-
Test compounds
-
Fluorescence plate reader with polarization filters
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the EcR-LBD/RXR-LBD complex in assay buffer. The final concentration will need to be optimized, but a starting point is 20 nM.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The final concentration should be in the low nanomolar range (e.g., 2 nM) and should be optimized based on the binding affinity and instrument sensitivity.
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known high-affinity ecdysteroid like Ponasterone A).
-
Prepare a master mix of the 2X EcR-LBD/RXR-LBD and 2X fluorescent tracer solutions.
-
Add 5 µL of the master mix to each well.
-
The final volume in each well will be 10 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Applications in Drug Discovery
The use of this compound in HTS assays provides a powerful platform for several drug discovery applications:
-
Identification of Novel Insecticides: Screening large chemical libraries can identify compounds that either mimic (agonists) or block (antagonists) the action of this compound at the EcR. Such compounds could be developed into novel, selective insecticides with potentially lower environmental impact.
-
Discovery of Therapeutics for Human Diseases: The conservation of the RXR component of the heterodimer in vertebrates opens up the possibility of identifying compounds that modulate human RXR-dependent signaling pathways. This could have implications for the treatment of metabolic diseases, cancer, and inflammatory disorders.
-
Probing the Ecdysone Receptor Ligand-Binding Pocket: this compound can be used as a reference compound in structure-activity relationship (SAR) studies to understand the structural requirements for ligand binding to the EcR. This knowledge is crucial for the rational design of more potent and selective modulators.
-
Development of Gene Switches: The ecdysone-inducible system, activated by compounds like this compound, is a widely used tool in molecular biology for the controlled expression of transgenes in research and potentially in gene therapy applications.[9] HTS can identify novel, non-steroidal activators with improved pharmacokinetic properties for such systems.
References
- 1. Inokosterone - Immunomart [immunomart.com]
- 2. Luciferase Assay System Protocol [worldwide.promega.com]
- 3. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The steroid hormone ecdysone functions with intrinsic chromatin remodeling factors to control female germline stem cells in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 25S-Inokosterone Solubility for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the solubility of 25S-Inokosterone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture experiments?
A1: this compound is a phytoecdysteroid, a type of steroid hormone found in plants. Like many steroid-based compounds, it is inherently hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro studies.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous buffers like Phosphate-Buffered Saline (PBS). For cell culture applications, it is standard practice to first dissolve the compound in a small amount of a sterile organic solvent to create a concentrated stock solution, which is then further diluted in the cell culture medium to the final working concentration.
Q3: What is the maximum recommended concentration of DMSO or ethanol in the final cell culture medium?
A3: The final concentration of organic solvents in cell culture media should be kept to a minimum to avoid solvent-induced cytotoxicity. Typically, the final DMSO or ethanol concentration should not exceed 0.1-0.5%. It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitates immediately when I add the stock solution to my cell culture medium. What is happening?
A4: This phenomenon, often called "crashing out," occurs when the concentrated stock solution is rapidly diluted in the aqueous environment of the cell culture medium. The abrupt change in solvent polarity causes the hydrophobic compound to come out of solution. The troubleshooting guide below provides several strategies to prevent this.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in organic solvents should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Aqueous solutions of ecdysteroids are not recommended for storage for more than one day.[1]
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound during your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding stock solution to media. | Solvent Shock: Rapid dilution of a highly concentrated organic stock solution into an aqueous medium. | 1. Serial Dilution: Instead of adding the stock directly to the final volume, perform one or more intermediate dilutions in pre-warmed (37°C) cell culture medium. 2. Slow Addition: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. 3. Lower Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will require adding a larger volume to your media, so be mindful of the final solvent concentration. |
| Cloudiness or fine precipitate appears over time in the incubator. | Delayed Precipitation: The compound is initially in a supersaturated state and precipitates out over time due to factors like temperature changes or interactions with media components. | 1. Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. 2. Check for Media Interactions: Some components in serum or the basal media can interact with the compound. Consider testing different media formulations or using serum-free media if your experiment allows. 3. pH Stability: Ensure the pH of your cell culture medium is stable, as pH shifts can affect the solubility of some compounds. |
| Precipitate is observed after thawing a frozen stock solution. | Freeze-Thaw Instability: The compound may not be stable in solution during freeze-thaw cycles. | 1. Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to avoid repeated freezing and thawing. 2. Proper Thawing: Thaw frozen aliquots at room temperature and ensure they are fully dissolved (vortex gently if necessary) before use. |
Data Presentation
Solubility of Ecdysteroids in Common Solvents
| Solvent | Approximate Solubility of 20-hydroxyecdysone | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~25 mg/mL[1] | An alternative to DMSO for stock solution preparation. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[1] | Sparingly soluble. Direct dissolution in aqueous buffers is challenging. |
| Cell Culture Media | Poor | Highly prone to precipitation without proper solubilization techniques. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: ~480.64 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing: Accurately weigh out approximately 4.8 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
This protocol details the dilution of the stock solution to a final working concentration for cell treatment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution:
-
Pipette 998 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 2 µL of the 10 mM stock solution to the medium.
-
Gently vortex to mix. This creates a 20 µM intermediate solution.
-
-
Final Dilution:
-
Prepare the final volume of cell culture medium needed for your experiment (e.g., 10 mL).
-
Add the appropriate volume of the 20 µM intermediate solution to your final volume of media to achieve the desired 10 µM concentration. For a 10 mL final volume, you would add 5 mL of the 20 µM intermediate solution to 5 mL of fresh media.
-
Gently mix the final working solution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (in this case, 0.1%) to the cell culture medium without the this compound.
-
Cell Treatment: Immediately add the working solution and the vehicle control to your cell cultures.
Mandatory Visualizations
Ecdysone Signaling Pathway
This compound, as an ecdysteroid, is expected to act through the ecdysone signaling pathway. The following diagram illustrates the canonical mechanism of action.
Caption: Ecdysone signaling pathway initiated by this compound.
Experimental Workflow for Preparing this compound for Cell Culture
This diagram outlines the recommended workflow to minimize solubility issues when preparing this compound for your experiments.
Caption: Workflow for preparing this compound solutions.
References
25S-Inokosterone stability issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 25S-Inokosterone in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound, like other ecdysteroids, in aqueous solutions is primarily influenced by pH, temperature, and light exposure.[1] It is generally recommended to prepare aqueous solutions fresh and avoid long-term storage, as significant degradation can occur. For maximal solubility and stability, it is often advised to first dissolve the compound in an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer of choice.[2]
Q2: What is the recommended procedure for preparing and storing aqueous solutions of this compound?
A2: Due to the limited stability of this compound in aqueous media, it is crucial to follow proper preparation and storage procedures to ensure the integrity of your experiments.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | -20°C | ≥ 4 years | Protect from light and moisture.[2][3] |
| Stock Solution (in DMSO or Ethanol) | -20°C | Weeks to months | Minimize freeze-thaw cycles.[4] |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Prepare fresh before each experiment. Avoid long-term storage.[2][3] |
Q3: What are the potential degradation pathways for this compound in an aqueous environment?
A3: While the specific degradation pathway of this compound in aqueous solution is not extensively documented in publicly available literature, based on the structure of ecdysteroids, potential degradation reactions may include hydrolysis, oxidation, and isomerization. The polyhydroxylated nature of the molecule makes it susceptible to such changes, especially under non-neutral pH conditions or upon exposure to heat and light. The initial steps of degradation could involve the loss of water molecules from the steroid nucleus or side chain.[4]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected biological activity in my experiments.
This is a common issue that can often be attributed to the degradation of this compound in your aqueous experimental setup.
Table 2: Troubleshooting Inconsistent Biological Activity
| Potential Cause | Recommended Action |
| Degradation in Aqueous Solution | Prepare fresh aqueous solutions of this compound for each experiment. If the experiment is lengthy, consider the stability of the compound over that time frame. |
| Improper Storage | Ensure that both the solid compound and any stock solutions are stored at the recommended temperatures and protected from light.[2][3] |
| pH of the Medium | The pH of your experimental buffer can significantly impact stability. If possible, conduct pilot studies to assess the stability of this compound at the pH of your assay. Steroids can exhibit varying stability at different pH values.[1] |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation. |
| Interaction with other components | Components in your assay medium could potentially react with and degrade this compound. |
Problem 2: Observing unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).
The appearance of new peaks in your chromatogram that are not present in the standard is a strong indicator of degradation.
Table 3: Troubleshooting Unexpected Analytical Peaks
| Potential Cause | Recommended Action |
| Sample Degradation | This is the most likely cause. Analyze a freshly prepared sample to confirm if the extra peaks are absent. |
| Photodegradation | Protect your samples and solutions from light at all stages of handling and analysis. Use amber vials or cover your containers with aluminum foil.[1] |
| Thermal Degradation | Avoid exposing your samples to high temperatures. If heating is necessary for your experiment, its effect on stability should be evaluated. |
| Contamination | Ensure all solvents, buffers, and equipment are clean and of high purity to rule out external contamination. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of a suitable organic solvent (e.g., HPLC-grade ethanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution with the aqueous buffers of interest (e.g., pH 4, 7, and 9) to a final working concentration (e.g., 100 µg/mL).
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the test solutions at different temperatures (e.g., room temperature, 40°C, 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Photostability: Expose the test solutions to a light source (e.g., UV lamp or a photostability chamber) for a defined period, alongside a control sample protected from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the sample and immediately analyze it using a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of this compound at each time point and calculate the percentage of degradation. Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Factors influencing this compound degradation.
Caption: Experimental workflow for stability assessment.
References
Navigating the Labyrinth of 25S-Inokosterone Extraction from Vitex: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 25S-Inokosterone from Vitex species. This document is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental workflows.
Troubleshooting Guide: Enhancing this compound Extraction Yield
This section addresses specific issues that may arise during the extraction process, offering targeted solutions to improve yield and purity.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 2. Inefficient Extraction Method: Passive methods like maceration may not be effective for complete extraction. 3. Inadequate Particle Size: Large particle size of the plant material can limit solvent penetration. 4. Insufficient Extraction Time or Temperature: The extraction parameters may not be optimized. | 1. Solvent Optimization: Ecdysteroids are polar steroids. Use polar solvents like methanol or ethanol. Aqueous mixtures (e.g., 80% methanol) can also be effective.[1] 2. Employ Advanced Extraction Techniques: Utilize methods like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency.[2][3] 3. Reduce Particle Size: Grind the dried Vitex plant material to a fine powder (e.g., 50-mesh sieve) to increase the surface area for solvent interaction.[1] 4. Optimize Parameters: Systematically vary extraction time and temperature to identify the optimal conditions for this compound yield. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds with similar polarities. 2. Presence of Pigments and Lipids: Chlorophyll and other lipophilic compounds are common impurities in plant extracts. | 1. Solvent System Refinement: After initial extraction with a polar solvent, perform liquid-liquid partitioning. For example, partition the crude extract between a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane) to remove non-polar impurities. 2. Defatting Step: Prior to the main extraction, pre-extract the plant material with a non-polar solvent like hexane to remove lipids and pigments. |
| Degradation of this compound | 1. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation. 2. Presence of Degrading Enzymes: Endogenous plant enzymes may become active during the extraction process. | 1. Temperature Control: Use moderate temperatures for extraction and employ rotary evaporation under reduced pressure for solvent removal to minimize thermal degradation. 2. Enzyme Deactivation: Consider a blanching step with steam or hot solvent for a short duration to denature enzymes before extraction. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant part, geographical location, and harvest time. 2. Lack of a Standardized Protocol: Inconsistent application of the extraction procedure. | 1. Standardize Plant Material: Whenever possible, use plant material from the same source, collected at the same time of year. Document the specifics of the plant material used. 2. Develop and Adhere to a Standard Operating Procedure (SOP): Ensure all extraction parameters (solvent-to-solid ratio, particle size, time, temperature, etc.) are kept constant for all experiments. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the extraction of this compound from Vitex.
1. What is the most effective solvent for extracting this compound from Vitex?
Based on the polar nature of ecdysteroids, methanol and ethanol are generally the most effective solvents. An 80% aqueous methanol solution has been shown to be effective for extracting antioxidant compounds from Vitex negundo, which would likely be suitable for this compound as well.[1]
2. Which extraction method provides the highest yield?
Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) are generally more efficient and provide higher yields in a shorter time compared to conventional methods like maceration or Soxhlet extraction.[2][3]
3. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of ecdysteroids.[4][5][6] A validated HPLC method allows for the separation and quantification of this compound from other components in the extract.
4. What part of the Vitex plant contains the highest concentration of this compound?
The distribution of ecdysteroids can vary within the plant. For Vitex species, leaves are often a primary source of bioactive compounds and are commonly used for extraction. However, it is advisable to test different plant parts (leaves, stems, roots) to determine the optimal source.
5. How does the harvesting time affect the this compound content?
The concentration of secondary metabolites in plants can fluctuate with seasons and developmental stages. It is recommended to conduct preliminary studies to determine the optimal harvesting time for maximizing the yield of this compound.
Data Presentation: Comparative Extraction Yields
While specific quantitative data for this compound from Vitex is limited in publicly available literature, the following table presents data on the extraction of other relevant compounds from Vitex negundo to provide a comparative overview of the effectiveness of different solvents and methods. This data can serve as a starting point for optimizing this compound extraction.
| Plant Material | Compound Class | Extraction Method | Solvent | Yield | Reference |
| Vitex negundo Leaves | Total Phenolics | Maceration | Aqueous | 2.20 ± 0.05 mg GAE/g | [6] |
| Vitex negundo Leaves | Total Phenolics | Maceration | Ethanol | 3.17 ± 0.06 mg GAE/g | [6] |
| Vitex negundo Leaves | Total Flavonoids | Maceration | Aqueous | 1.87 ± 0.07 mg CE/g | [6] |
| Vitex negundo Leaves | Total Flavonoids | Maceration | Ethanol | 2.79 ± 0.06 mg CE/g | [6] |
| Vitex negundo Leaves | Antioxidants (TPC) | MAE | 65% (v/v) Methanol | 1.46 mg GAE/g extract | [2][3] |
| Vitex negundo Leaves | Antioxidants (TFC) | MAE | 65% (v/v) Methanol | 1.06 mg QE/g extract | [2][3] |
GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; TPC: Total Phenolic Content; TFC: Total Flavonoid Content; MAE: Microwave-Assisted Extraction
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the extraction of this compound from Vitex leaves using UAE.
1. Sample Preparation:
-
Dry the Vitex leaves at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried leaves into a fine powder (e.g., 50-mesh).
2. Extraction:
-
Weigh 1 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 100 mL of 80% methanol (v/v) to the vessel.[1]
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C) and a frequency of 40 kHz.[1]
3. Post-Extraction:
-
Centrifuge the mixture at 9000 rpm for 5 minutes.[1]
-
Collect the supernatant and filter it through a 0.22 µm nylon filter membrane prior to HPLC analysis.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a general HPLC method for the analysis of ecdysteroids, which can be adapted for this compound.
1. HPLC System:
-
A standard HPLC system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.5% o-phosphoric acid) is often effective for separating ecdysteroids.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Ecdysteroids typically show UV absorbance around 245 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.
Visualizations
Ecdysteroid Biosynthesis Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Mass Spectrometry Analysis of 25S-Inokosterone
Welcome to the technical support center for the mass spectrometry analysis of 25S-Inokosterone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving a robust and sensitive signal for this phytoecdysteroid.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal or no signal at all for this compound. What are the most common causes?
A1: Low signal intensity for this compound in LC-MS/MS analysis is a frequent challenge. The primary reasons often fall into one of the following categories:
-
Suboptimal Ionization Efficiency: this compound, like other ecdysteroids, can have poor ionization efficiency in its native form.[1][2]
-
In-source Fragmentation/Dehydration: Ecdysteroids are known to readily lose water molecules in the ion source, which can distribute the ion signal among various dehydrated forms, thus lowering the intensity of the primary molecular ion.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a significantly weaker signal.
-
Inadequate Sample Preparation: The polar nature of this compound can make its extraction and purification from complex matrices challenging, resulting in low recovery and sample loss.
-
Incorrect Mass Spectrometer Parameters: Non-optimized parameters such as capillary voltage, gas flows, and temperatures can drastically affect signal intensity.
Q2: What are the expected molecular ions and common adducts for this compound in ESI-MS?
A2: For this compound (Molecular Formula: C₂₇H₄₄O₇, Exact Mass: 480.3087), you should primarily look for the protonated molecule in positive ion mode. However, due to its structure, it can also form various adducts. Keeping an eye out for these adducts can be crucial when the protonated molecule signal is weak.
| Ion Type | Formula | Expected m/z | Notes |
| Protonated Molecule | [M+H]⁺ | 481.3160 | This is the primary target ion in positive ESI. |
| Sodium Adduct | [M+Na]⁺ | 503.2979 | Commonly observed, especially with glassware use.[3] |
| Ammonium Adduct | [M+NH₄]⁺ | 498.3424 | Can be prominent when using ammonium-based buffers. |
| Potassium Adduct | [M+K]⁺ | 519.2719 | Less common than sodium but can appear. |
| Dehydrated Ion | [M+H-H₂O]⁺ | 463.3054 | Ecdysteroids are prone to in-source water loss. |
| Double Dehydrated Ion | [M+H-2H₂O]⁺ | 445.2948 | Further dehydration can occur at higher source temperatures. |
Q3: My this compound signal is weak. Should I consider chemical derivatization?
A3: Yes, chemical derivatization is a highly effective strategy to enhance the detection sensitivity of ecdysteroids like this compound.[1][2] Derivatization can improve ionization efficiency and lead to more predictable fragmentation. A common and effective method is derivatization with Girard reagents (e.g., Girard T or Girard P), which target the ketone group present in ecdysteroids.[1][2]
| Parameter | Without Derivatization | With Girard Derivatization |
| Ionization Efficiency | Low to moderate | Significantly enhanced |
| Signal Intensity | Often weak | Can increase by orders of magnitude |
| Fragmentation | Can be complex with multiple water losses | More predictable, often with a characteristic neutral loss |
| Method Complexity | Simpler sample preparation | Adds an extra step to the workflow |
Troubleshooting Guides
Guide 1: Optimizing ESI-MS Parameters for this compound
If you are experiencing low signal intensity, a systematic optimization of your ESI source parameters is the first step.
Workflow for ESI Parameter Optimization:
Caption: Workflow for optimizing ESI parameters.
Detailed Steps:
-
Prepare a Standard Solution: Prepare a pure standard of this compound in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water) at a concentration of approximately 1 µg/mL.
-
Infuse the Standard: Directly infuse the standard solution into the mass spectrometer using a syringe pump. This eliminates chromatographic variability.
-
Optimize Capillary Voltage: Start with a typical voltage (e.g., 3.5-4.5 kV for positive mode) and adjust it up and down in small increments (e.g., 0.2 kV) while monitoring the signal intensity of the [M+H]⁺ ion (m/z 481.3).
-
Optimize Gas Flows: Adjust the nebulizer and drying gas flows to achieve a stable spray and optimal desolvation. Higher flow rates are often needed for more aqueous mobile phases.
-
Optimize Temperatures: Adjust the drying gas temperature. Be cautious, as excessive temperatures can lead to in-source degradation and increased water loss.
-
Monitor Adducts: While optimizing, monitor the intensity of common adducts ([M+Na]⁺, [M+NH₄]⁺). If adducts are more intense than the protonated molecule, it may indicate a need for mobile phase additives (e.g., a small amount of formic acid to promote protonation) or cleaner sample preparation.
Guide 2: Sample Preparation and Matrix Effects
The polar nature of this compound requires careful consideration during sample preparation to ensure good recovery and minimize matrix effects.
Recommended Sample Preparation Workflow:
Caption: Sample preparation workflow for this compound.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Sample Loading: Condition a C18 SPE cartridge with methanol followed by water. Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with a higher percentage of organic solvent (e.g., 80-100% methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
Guide 3: Enhancing Signal with Chemical Derivatization
As mentioned, derivatization can be a powerful tool. Here is a general protocol for derivatization using Girard's Reagent T.
Derivatization Protocol:
-
Sample Preparation: The dried sample extract is redissolved in a reaction solvent (e.g., a mixture of methanol and acetic acid).
-
Reagent Addition: An excess of Girard's Reagent T is added to the sample solution.
-
Incubation: The reaction mixture is incubated at a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 1-2 hours).
-
Quenching and Analysis: The reaction is quenched, and the sample is diluted and injected into the LC-MS/MS system. The derivatized this compound will have a different mass and fragmentation pattern, which needs to be considered when setting up the MS method.
Expected Fragmentation of Girard T Derivatized Ecdysteroids:
A key diagnostic fragmentation of Girard T derivatized ecdysteroids is the neutral loss of the trimethylamine (TMA) group.[1][2] This provides a highly specific transition for MRM analysis.
Signaling Pathway of Derivatization and Fragmentation:
Caption: Derivatization and fragmentation pathway.
References
Technical Support Center: Quantification of 25S-Inokosterone
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and overcome matrix effects during the quantitative analysis of 25S-Inokosterone by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in this compound quantification?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[1][2] In LC-MS analysis, these interfering compounds can either suppress or enhance the signal of this compound, leading to inaccurate and unreliable quantification. Biological samples, such as plasma or plant extracts, contain numerous endogenous components like phospholipids, salts, and metabolites that can cause these effects. Given that this compound is often extracted from complex biological materials, matrix effects are a primary challenge to achieving assay accuracy and precision.[3][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The most common method to assess matrix effects is the post-extraction spike analysis.[2] This involves comparing the peak response of an analyte spiked into a blank matrix extract (a sample processed without the analyte) against the response of the analyte in a neat (clean) solvent.[1] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of signal suppression (MF < 1) or enhancement (MF > 1).[2]
Q3: What is the most effective overall strategy to eliminate or compensate for matrix effects?
A3: There is no single solution, but the most effective approach is a combination of three key strategies:
-
Optimized Sample Preparation: Employing robust sample clean-up techniques, such as Solid-Phase Extraction (SPE), is crucial to remove a majority of interfering matrix components before analysis.[1][5]
-
Efficient Chromatographic Separation: Fine-tuning the LC method to separate this compound from any remaining matrix components is vital.[1][6]
-
Advanced Calibration Techniques: Using a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects, as it behaves nearly identically to the analyte.[6][7][8] If a SIL-IS is unavailable, creating matrix-matched calibration curves is a highly effective alternative.[1][9]
Q4: Are there specific challenges related to quantifying ecdysteroids like this compound?
A4: Yes. Ecdysteroids are often present at low concentrations in highly complex matrices, such as insect hemolymph or plant extracts, which contain a wide variety of similar steroidal compounds and other interfering substances.[4][10][11] This necessitates highly selective sample preparation and chromatographic methods to isolate this compound from its isomers and other matrix components to prevent analytical errors.[12][11]
Troubleshooting Guide
Q5: I am observing significant signal suppression and low sensitivity for this compound. What should I do?
A5: Signal suppression is a common manifestation of matrix effects.[13]
-
Improve Sample Clean-up: Your current sample preparation may be insufficient. Implement or optimize a Solid-Phase Extraction (SPE) protocol. For plasma or serum samples, consider techniques specifically designed to remove phospholipids, a major source of suppression.[1]
-
Optimize Chromatography: Adjust your LC gradient to better separate this compound from the region where interfering compounds elute. A post-column infusion experiment can help identify these suppression zones.[6]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering components, thereby mitigating the matrix effect. However, this is only feasible for high-sensitivity assays.[6]
-
Check Instrument Cleanliness: A contaminated MS ion source can exacerbate signal suppression. Ensure regular maintenance and cleaning are performed according to the manufacturer's guidelines.[13]
Q6: My reproducibility is poor from one sample to the next, even with an internal standard. What is the likely cause?
A6: Poor reproducibility often points to inconsistent matrix effects between different sample lots or a suboptimal internal standard strategy.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best tool to correct for variable matrix effects because it co-elutes with and experiences the same ionization suppression or enhancement as the analyte.[7][14]
-
Evaluate Your Current Internal Standard: If you are using a structural analog as an internal standard, it may not co-elute perfectly with this compound and thus may not compensate for matrix effects accurately.[8] Even deuterated SIL-IS can sometimes exhibit slight chromatographic shifts (isotope effects) that lead to differential matrix effects.[14]
-
Standardize Sample Preparation: Ensure your sample preparation protocol is performed with high precision and consistency for all samples to minimize variability in the final extracts.[5]
Q7: My quantitative results seem inaccurate, suggesting my calibration is not working correctly. How can I improve my calibration strategy?
A7: Inaccurate quantification in the presence of matrix effects often stems from using an inappropriate calibration method.
-
Implement Matrix-Matched Calibration: This is a highly recommended approach when a SIL-IS is not available. Prepare your calibration standards in a blank sample matrix that has undergone the same extraction procedure as your unknown samples.[1][15] This ensures that the standards and the samples experience the same matrix effects.[9]
-
Verify SIL-IS Purity: If using a SIL-IS, ensure it is of high isotopic purity. The presence of unlabeled analyte in your SIL-IS stock can lead to artificially inflated results.[14]
-
Consider Standard Addition: The method of standard additions can be used for a few samples to accurately quantify this compound by accounting for the specific matrix effect in each sample. However, it is labor-intensive and not practical for large batches.[6]
Data Presentation
Table 1: Comparison of Core Strategies to Mitigate Matrix Effects
| Strategy | Principle | Pros | Cons |
| Solid-Phase Extraction (SPE) | Selectively adsorbs the analyte onto a solid sorbent, while matrix interferences are washed away.[1] | High analyte enrichment; effective removal of major interferences like salts and phospholipids. | Can be time-consuming; requires method development to optimize sorbent and solvents. |
| Chromatographic Optimization | Adjusting mobile phase, gradient, or column chemistry to achieve baseline separation of the analyte from interfering peaks.[1] | Reduces co-elution, which is the direct cause of matrix effects.[6] | May not be able to resolve all interferences; can increase run times. |
| Stable Isotope-Labeled IS (SIL-IS) | A version of the analyte where some atoms are replaced by heavier stable isotopes (e.g., ²H, ¹³C). It co-elutes and experiences the same matrix effects.[7] | Considered the "gold standard" for accuracy and precision; corrects for both extraction variability and matrix effects.[6][8] | Can be expensive; not commercially available for all analytes; potential for isotopic interference or chromatographic separation.[14][16] |
| Matrix-Matched Calibration | Calibration standards are prepared in a pooled blank matrix extract to mimic the analytical conditions of the unknown samples.[1][15] | Effectively compensates for consistent matrix effects; less expensive than using a SIL-IS.[9] | Requires a true blank matrix, which can be difficult to obtain for endogenous compounds; does not correct for variability between individual samples.[17] |
Experimental Protocols
Protocol 1: General Sample Preparation using C18 Solid-Phase Extraction (SPE)
This protocol is a general guideline for cleaning up plant or insect extracts containing ecdysteroids.[4][12]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of water through it. Do not allow the cartridge to dry.
-
Sample Loading: Dilute the initial sample extract (e.g., a methanol homogenate) with water to a final methanol concentration of <10%. Load the diluted extract onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with 5 mL of 10-20% aqueous methanol to remove polar, interfering compounds.
-
Elution: Elute the this compound and other ecdysteroids from the cartridge using 5 mL of 100% methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spiking method to calculate the Matrix Factor (MF).[2]
-
Prepare Blank Extract: Process a representative sample that contains no this compound (a blank matrix) using your full analytical method (extraction, clean-up).
-
Prepare Sample Sets:
-
Set A (Neat Solvent): Spike a known amount of this compound standard into your final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Take an aliquot of the blank matrix extract (from step 1) and spike it with the same amount of this compound standard as in Set A.
-
-
Analyze and Calculate: Analyze both sets of samples by LC-MS. Calculate the Matrix Factor using the following formula:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 0.8 indicates 20% signal suppression. An MF of 1.3 indicates 30% signal enhancement. The ideal MF is 1.0.
-
Visualizations
Caption: General workflow for identifying and mitigating matrix effects in quantitative analysis.
Caption: Decision tree for troubleshooting common issues in this compound quantification.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A validated HPLC-MS/MS method for the simultaneous determination of ecdysteroid hormones in subminimal amounts of biological material - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. gmi-inc.com [gmi-inc.com]
- 14. waters.com [waters.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 17. pubs.acs.org [pubs.acs.org]
How to improve peak resolution of 25S-Inokosterone in HPLC?
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of 25S-Inokosterone in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting peak resolution in the HPLC analysis of this compound?
Peak resolution in HPLC is primarily governed by three key factors: column efficiency (N), selectivity (α), and the retention factor (k).[1][2] To improve the separation of this compound from other compounds, you must optimize one or more of these parameters.
-
Efficiency (N): Refers to the narrowness of the peaks. Higher efficiency results in sharper peaks, which are easier to resolve. It is influenced by the column's length, the particle size of the stationary phase, and flow rate.[1][3][4]
-
Selectivity (α): This is the measure of the separation between the centers of two adjacent peaks. It is the most powerful factor for improving resolution and is primarily affected by the mobile phase composition and the type of stationary phase used.[1][5]
-
Retention Factor (k): Also known as the capacity factor, this describes how long a compound is retained on the column. Optimizing retention can provide more time for separation to occur. It is mainly controlled by the strength of the mobile phase.[1]
Q2: My this compound peak is broad and tailing. What are the common causes and solutions?
Peak broadening and tailing can significantly degrade resolution. The following troubleshooting workflow can help identify and solve the issue.
Caption: Troubleshooting workflow for poor peak shape.
Common Causes and Detailed Solutions:
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to distorted, broad, or fronting peaks.[6] As a general guideline, the injection volume should not exceed 1-2% of the column's total volume.[6][7]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak broadening and distortion.[8][9] Ideally, the sample should be dissolved in the initial mobile phase itself.[9]
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase, such as interactions with residual silanol groups on a C18 column, can cause peak tailing. Modifying the mobile phase pH or adding a buffer can help suppress these interactions.[3][4]
-
Column Contamination or Voids: Contamination or the formation of a void at the column inlet can disrupt the sample band, leading to poor peak shape. Flushing the column or, if necessary, replacing it can resolve this.[6]
Q3: The peak for this compound is overlapping with an impurity. How can I improve the separation (selectivity)?
Improving selectivity is the most effective way to resolve co-eluting peaks.[1][5] This involves changing the chemistry of the separation.
Strategies to Enhance Selectivity:
-
Modify Mobile Phase Composition:
-
Change Organic Solvent: Switching between different organic modifiers (e.g., acetonitrile vs. methanol) can alter selectivity due to different solvent properties.[1][4]
-
Adjust pH: For ionizable compounds, adjusting the mobile phase pH can significantly change retention and selectivity.[3] For ecdysteroids, neutral or slightly acidic conditions are often used.[10]
-
Utilize Gradient Elution: A shallower gradient (a slower increase in the organic solvent percentage over time) can increase the separation between closely eluting peaks.[3]
-
-
Change Stationary Phase:
Table 1: Impact of Key Parameters on Resolution Factors
| Parameter Adjusted | Primary Effect On | Outcome on Chromatogram | Typical Action for Improvement |
| Mobile Phase Strength (% Organic) | Retention (k) | Changes retention time of all peaks. | Decrease % organic to increase retention and resolution.[1] |
| Mobile Phase Solvent (ACN vs. MeOH) | Selectivity (α) | Changes relative spacing of peaks. | Switch solvent to alter elution order or increase peak spacing. |
| Column Chemistry (C18 vs. Phenyl) | Selectivity (α) | Significant change in peak spacing and order. | Change column type for difficult separations.[4][5] |
| Column Temperature | Retention (k) & Selectivity (α) | Affects retention time and can change peak spacing. | Increase temperature to decrease retention and sharpen peaks; lower it to increase retention.[11] |
| Flow Rate | Efficiency (N) | Affects peak width and analysis time. | Lower flow rate to increase efficiency and resolution, at the cost of longer run times.[3][6] |
| Column Length / Particle Size | Efficiency (N) | Affects peak sharpness and backpressure. | Use a longer column or one with smaller particles to increase efficiency.[1][2] |
Q4: What is a good starting point for developing an HPLC method for this compound?
For ecdysteroids like this compound, a reversed-phase HPLC method is most common.[10][12] Below is a general protocol that can be used as a starting point for method development.
Experimental Protocol: HPLC Method Development for this compound
-
Column Selection:
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water.
-
Solvent B: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).
-
It is recommended to start with a simple binary mixture, such as water and acetonitrile, as this is effective for ecdysteroid separation.[10]
-
-
Initial Gradient Elution:
-
Detection:
-
Column Temperature:
-
Injection Volume:
Caption: Workflow for HPLC method development and optimization.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Injection Volume: What Should I Dilute It In and How Much Sample Can I Inject? [hplctips.blogspot.com]
- 8. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 9. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 10. Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements [mdpi.com]
- 11. chromtech.com [chromtech.com]
- 12. A validated HPLC-MS/MS method for the simultaneous determination of ecdysteroid hormones in subminimal amounts of biological material - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japer.in [japer.in]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. news-medical.net [news-medical.net]
Technical Support Center: Stability and Storage of 25S-Inokosterone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 25S-Inokosterone during storage and experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, a significant portion of the following guidance is based on established knowledge of closely related phytoecdysteroids, such as 20-hydroxyecdysone. These recommendations should serve as a strong starting point for developing robust internal stability protocols.
Troubleshooting Guides
Issue: I suspect my this compound has degraded. What are the common signs?
Answer:
Degradation of this compound can manifest in several ways. Visually, you might observe a change in the physical appearance of the solid compound, such as discoloration (e.g., yellowing or browning) or clumping. In solution, the appearance of particulate matter or a change in color can indicate degradation.
From an analytical perspective, the most reliable indicator of degradation is the appearance of new peaks and a corresponding decrease in the main this compound peak in your chromatograms (e.g., HPLC-UV). You may also observe a general loss of biological activity in your assays compared to a fresh or properly stored standard.
Issue: My experimental results are inconsistent. Could degradation during my workflow be the cause?
Answer:
Yes, inconsistent results can be a symptom of on-bench degradation. This compound, like other ecdysteroids, can be susceptible to degradation under certain experimental conditions. Key factors to consider within your workflow include:
-
pH of solutions: Extreme pH values (both acidic and basic) can catalyze hydrolysis.
-
Exposure to light: Prolonged exposure to UV or even strong ambient light can lead to photodegradation.
-
Temperature: Elevated temperatures during sample processing can accelerate degradation.
-
Presence of oxidizing agents: Reagents that are oxidative in nature can modify the structure of this compound.
-
Repeated Freeze-Thaw Cycles: For solutions, repeated cycling between frozen and thawed states can lead to degradation. It is advisable to aliquot solutions into single-use volumes.
To troubleshoot, try to minimize exposure to these conditions. Prepare solutions fresh, protect them from light, use pH-buffered solutions within a neutral range where possible, and keep samples on ice.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for solid this compound?
For long-term stability of solid this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to 3 years . For short-term storage, refrigeration at 2-8°C is acceptable.
How should I store solutions of this compound?
Solutions of this compound are best stored at -80°C . When dissolved in a suitable solvent (e.g., DMSO, ethanol), it is advisable to prepare aliquots in single-use volumes to avoid repeated freeze-thaw cycles. Under these conditions, solutions are generally stable for up to 1 year .
What are the primary factors that cause this compound to degrade?
The primary factors that can lead to the degradation of this compound and other phytoecdysteroids include:
-
Temperature: Higher temperatures accelerate chemical reactions, leading to faster degradation.
-
Light: Exposure to ultraviolet (UV) and visible light can induce photochemical reactions.
-
pH: Both acidic and alkaline conditions can promote hydrolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
What are the likely degradation pathways for this compound?
Based on the structure of this compound and studies on related ecdysteroids, the following degradation pathways are plausible:
-
Hydrolysis: Under acidic or basic conditions, ester or glycosidic linkages (if present in derivatives) can be cleaved. The core steroid structure is generally more stable to hydrolysis, but extreme pH can still cause rearrangements.
-
Oxidation: The hydroxyl groups and the enone moiety in the steroid nucleus are susceptible to oxidation. This can lead to the formation of various oxidized derivatives.
-
Photodegradation: The enone chromophore in the B ring makes the molecule susceptible to degradation upon exposure to UV light, potentially leading to rearrangements or dimerization.
-
Dehydration: Loss of water molecules from the numerous hydroxyl groups can occur, especially at elevated temperatures.
How can I monitor the stability of my this compound samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of this compound. This involves using an HPLC method that can separate the intact this compound from its potential degradation products. By analyzing samples over time and under different storage conditions, you can quantify the remaining amount of the active compound and detect the formation of any new impurities.
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of this compound
| Form | Storage Temperature | Container | Light/Moisture Protection | Expected Stability |
| Solid (Powder) | -20°C | Tightly sealed vial | Protect from light and moisture | Up to 3 years |
| In Solvent | -80°C | Tightly sealed vial | Protect from light | Up to 1 year |
Table 2: Inferred Impact of Stress Conditions on Phytoecdysteroid Stability (Qualitative)
| Stress Condition | Potential Degradation Pathway | Expected Outcome | Mitigation Strategy |
| Elevated Temperature (>40°C) | Thermal decomposition, dehydration | Increased degradation rate | Store at recommended low temperatures |
| UV/Visible Light Exposure | Photodegradation, dimerization | Formation of photoproducts | Store in amber vials or protect from light |
| Acidic Conditions (pH < 4) | Acid-catalyzed hydrolysis/rearrangement | Formation of hydrolysis products | Use buffered solutions, avoid acidic conditions |
| Basic Conditions (pH > 8) | Base-catalyzed hydrolysis/rearrangement | Formation of hydrolysis products | Use buffered solutions, avoid basic conditions |
| Oxidizing Agents (e.g., H₂O₂) | Oxidation | Formation of oxidized derivatives | Avoid contact with oxidizing agents |
| Repeated Freeze-Thaw | Physical stress, concentration gradients | Gradual degradation of solution | Aliquot solutions into single-use volumes |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method for Ecdysteroids
This protocol provides a general framework for a reverse-phase HPLC method suitable for assessing the stability of this compound. Method optimization and validation are crucial for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is often effective.
-
Example Gradient: Start with 15% B, ramp to 50% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm (characteristic for the enone chromophore of ecdysteroids).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Stressed Samples: Subject this compound (solid or in solution) to various stress conditions (heat, light, acid, base, oxidation) for defined periods. Dilute the stressed samples to a suitable concentration with the mobile phase before injection.
4. Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that in an unstressed control sample.
Mandatory Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for conducting forced degradation studies.
Caption: A logical guide for troubleshooting inconsistent data.
Technical Support Center: 25S-Inokosterone Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25S-Inokosterone. Our goal is to help you navigate and resolve common interferences and challenges encountered during experimental analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS Analysis
Question: My this compound peak is broad, tailing, or has a very low signal-to-noise ratio. What are the potential causes and solutions?
Answer:
Poor peak shape and low signal intensity are common issues in the analysis of phytoecdysteroids like this compound. These problems often stem from matrix effects, suboptimal chromatographic conditions, or issues with the sample itself.
Possible Causes and Troubleshooting Steps:
-
Matrix Effects: The sample matrix can contain compounds that co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer.
-
Solution: Perform a matrix effect study by comparing the signal of a standard in pure solvent versus the signal of a standard spiked into a blank sample extract. If significant matrix effects are observed, consider the following:
-
Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
-
-
Suboptimal Chromatographic Conditions: The choice of column, mobile phase, and gradient can significantly impact peak shape.
-
Solution:
-
Column Selection: For steroid isomers, consider using a column with alternative selectivity, such as a biphenyl or C30 stationary phase, in addition to standard C18 columns.[1]
-
Mobile Phase Optimization: Experiment with different solvent compositions (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid) to improve peak shape.
-
Gradient Adjustment: Optimize the gradient elution profile to ensure adequate separation from interfering compounds.
-
-
-
Analyte Degradation: this compound may be unstable under certain storage or experimental conditions.
-
Solution: Ensure proper storage of samples and standards at low temperatures (e.g., -20°C). Avoid repeated freeze-thaw cycles.
-
Issue 2: Inability to Separate this compound from Other Isomers
Question: I am having difficulty separating this compound from its isomers, particularly 25R-Inokosterone. How can I improve the resolution?
Answer:
The separation of stereoisomers like 25S- and 25R-Inokosterone is a significant analytical challenge due to their identical mass and similar physicochemical properties. Effective chromatographic separation is essential for accurate quantification.
Strategies for Isomer Separation:
-
Specialized HPLC Columns: Standard C18 columns may not provide sufficient selectivity for steroid isomers.
-
Recommendation: Employ columns with different retention mechanisms. Phenyl--based columns can offer improved resolution for aromatic and moderately polar analytes, while C30 columns are also effective for separating isomers.[1]
-
-
Method Development:
-
Mobile Phase: The choice of organic modifier can influence selectivity. Methanol often provides different selectivity compared to acetonitrile for steroid separations.
-
Temperature: Optimizing the column temperature can alter the retention behavior of isomers and improve resolution.
-
Gradient: A shallow gradient can enhance the separation of closely eluting compounds.
-
-
Chiral Chromatography: If complete baseline separation is not achievable with standard reversed-phase or normal-phase chromatography, chiral columns may be necessary.
Issue 3: Ambiguous Mass Spectrometry Fragmentation Pattern
Question: I am unsure if the fragmentation pattern I am observing in my MS/MS experiment corresponds to this compound. How can I confirm its identity?
Answer:
Mass spectrometry fragmentation patterns provide structural information about the analyte. While a specific, universally agreed-upon fragmentation pathway for this compound may not be readily available in all literature, the general fragmentation of ecdysteroids can guide identification.
Troubleshooting MS/MS Data:
-
Characteristic Neutral Losses: Ecdysteroids often exhibit characteristic neutral losses of water (H₂O) and formaldehyde (CH₂O) from the side chain.
-
Comparison with Standards: The most reliable method for confirming the identity of a peak is to compare its fragmentation pattern and retention time with that of a certified reference standard of this compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide a more accurate mass measurement of the precursor and fragment ions, aiding in the confirmation of their elemental composition.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in this compound analysis?
A1: The most common interferences are:
-
Isomers: Other ecdysteroid isomers, such as 25R-Inokosterone and 20-Hydroxyecdysone, are often present in plant extracts and can be difficult to separate chromatographically.[2]
-
Matrix Components: Complex biological and plant matrices contain a wide variety of compounds, including lipids, pigments, and other secondary metabolites, that can cause ion suppression or enhancement in the mass spectrometer. The polar nature of ecdysteroids makes their extraction from other polar plant constituents challenging.[3]
Q2: What is the recommended sample preparation procedure for this compound?
A2: A general sample preparation workflow for phytoecdysteroids from plant material involves:
-
Homogenization: The plant material is dried and ground to a fine powder.
-
Extraction: Extraction is typically performed with a polar solvent such as methanol or ethanol.
-
Cleanup: The crude extract is then purified to remove interfering substances. This can be a multi-step process involving:
-
Liquid-Liquid Extraction (LLE): To partition the analytes of interest away from interfering compounds.
-
Solid-Phase Extraction (SPE): Using cartridges with different sorbents to selectively retain and elute the ecdysteroids.
-
Q3: How can I quantify matrix effects in my this compound analysis?
A3: The post-extraction addition method is a common way to quantify matrix effects. This involves comparing the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a sample extract after the extraction process. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Quantitative Data Summary
Table 1: Common Phytoecdysteroids and their Molecular Weights
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₇H₄₄O₇ | 480.64 |
| 25R-Inokosterone | C₂₇H₄₄O₇ | 480.64 |
| 20-Hydroxyecdysone | C₂₇H₄₄O₇ | 480.64 |
| Ecdysone | C₂₇H₄₄O₆ | 464.64 |
Experimental Protocols
Protocol 1: Representative HPLC-MS/MS Method for Phytoecdysteroid Analysis
This protocol is a representative method and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Homogenize 100 mg of dried, powdered plant material.
-
Extract with 5 mL of methanol by sonication for 30 minutes.
-
Centrifuge and collect the supernatant.
-
Perform solid-phase extraction (SPE) cleanup using a C18 cartridge.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and other target ecdysteroids.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor analytical results.
References
Technical Support Center: Optimization of 25S-Inokosterone Delivery to Insect Larvae
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of 25S-Inokosterone to insect larvae in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action in insects?
A1: this compound is a phytoecdysteroid, a plant-derived analog of the insect molting hormone 20-hydroxyecdysone (20E). Its primary mode of action is to mimic the natural ecdysteroids in insects, which are crucial for regulating developmental processes such as molting and metamorphosis.[1][2] this compound binds to the ecdysone receptor (EcR), which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on DNA, activating a cascade of gene expression that initiates the molting process.[1][2]
Q2: What are the common methods for delivering this compound to insect larvae?
A2: The most common delivery methods for this compound in a laboratory setting are:
-
Dietary Incorporation: The compound is mixed directly into the artificial diet of the larvae. This method is suitable for continuous exposure studies.
-
Topical Application: A precise dose of this compound, dissolved in a suitable solvent, is applied directly to the cuticle of the larva. This is useful for acute dosing and when the exact amount of compound delivered needs to be controlled.
-
Injection: A solution of this compound is injected into the hemocoel of the larva. This method bypasses the digestive system and cuticle, ensuring direct and rapid systemic exposure.
Q3: How do I choose the appropriate solvent for dissolving this compound?
A3: this compound, like many other ecdysteroids, has low solubility in water. Therefore, organic solvents are typically required for initial dissolution. Common choices include:
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Acetone
For dietary incorporation, the stock solution is usually diluted into the diet medium. For topical application and injection, the choice of solvent should be one that is non-toxic to the insect at the final concentration used. It is crucial to run solvent-only controls in all experiments to account for any effects of the solvent itself.
Q4: What are the expected effects of this compound on insect larvae?
A4: Exposure of insect larvae to this compound at inappropriate times or concentrations can lead to a range of developmental and physiological disruptions, including:
-
Premature molting: Larvae may attempt to molt before they are developmentally ready.
-
Incomplete ecdysis: Difficulties in shedding the old cuticle, often leading to mortality.
-
Morphological abnormalities: Deformities in the newly formed cuticle, appendages, or mouthparts.
-
Growth inhibition and mortality: At higher concentrations, this compound can be toxic and lead to larval death.
-
Sublethal effects: At lower concentrations, it may cause developmental delays, reduced fecundity in the resulting adults, or behavioral changes.[3][4][5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental application of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect at expected concentrations. | 1. Poor solubility/precipitation: The compound may not be fully dissolved in the diet or application solution. 2. Degradation of the compound: this compound may be unstable in the diet medium or under the experimental conditions. 3. Insect resistance: The target insect species may have mechanisms to detoxify or excrete the phytoecdysteroid.[7] 4. Incorrect dosage or delivery method: The concentration may be too low, or the delivery method may not be effective for the target species. | 1. Improve solubility: Use a co-solvent like DMSO at a low final concentration (typically <0.5%) in the diet. Prepare fresh solutions for each experiment. 2. Check stability: Prepare fresh diet or solutions more frequently. Store stock solutions at -20°C in the dark. 3. Increase concentration: Perform a dose-response study to determine the effective concentration for your insect species. 4. Try an alternative delivery method: If dietary incorporation is ineffective, consider topical application or injection for more direct delivery. |
| High variability in larval response. | 1. Inconsistent dosage: Uneven mixing of the compound in the diet, or variability in topical application or injection volume. 2. Differences in larval age or weight: Larval sensitivity to ecdysteroids can vary significantly with developmental stage. 3. Genetic variability in the insect population. | 1. Ensure homogenous mixture: Thoroughly mix the compound into the diet. For topical application and injection, use a calibrated micro-pipettor. 2. Synchronize larvae: Use larvae of the same age and weight for your experiments. 3. Use an inbred insect line: If possible, use a laboratory-reared, inbred strain to reduce genetic variability. |
| Unexpected morphological or behavioral phenotypes. | 1. Sublethal effects: Low concentrations of ecdysteroids can cause a wide range of non-lethal effects.[3][4][5][6] 2. Off-target effects: The compound may be interacting with other physiological pathways. 3. Solvent toxicity: The solvent used to dissolve the this compound may be causing adverse effects. | 1. Careful observation and documentation: Record all observed phenotypes, as they may be important biological effects. 2. Conduct further investigation: If unexpected phenotypes are consistent, they may warrant further investigation into the compound's mechanism of action. 3. Run robust controls: Always include a vehicle (solvent-only) control group to differentiate between the effects of the compound and the solvent. |
| High mortality in control groups. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) may be too high. 2. Mechanical stress: Injury during handling, topical application, or injection. 3. Contamination of diet or rearing environment. | 1. Reduce solvent concentration: Use the lowest possible concentration of the solvent. Perform a toxicity test for the solvent alone. 2. Refine handling techniques: Practice the application or injection technique to minimize injury to the larvae. 3. Maintain sterile conditions: Ensure that the diet, rearing containers, and all equipment are sterile. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data on the effects of ecdysteroids and other insecticides on insect larvae. Note that specific LC50 and developmental effect values for this compound can vary significantly between insect species and experimental conditions.
Table 1: Representative Lethal Concentration (LC50) Values of Insecticides in Insect Larvae
| Insecticide Class | Example Compound | Target Insect Species | LC50 | Reference |
| Diamide | Chlorantraniliprole | Coccinella septempunctata | 42.078 g a.i./ha | [8] |
| Diamide | Broflanilide | Coccinella septempunctata | 0.0943 g a.i./ha | [8] |
| Neonicotinoid | Clothianidin | Agrotis ipsilon | 69 ng/moth (LD50) | [9] |
| Pyrethroid | Zeta-cypermethrin | Drosophila suzukii | Dose-dependent | [10] |
Table 2: Representative Sublethal Effects of Insecticides on Insect Larval Development
| Insecticide | Target Insect Species | Concentration | Observed Effect(s) | Reference |
| Methoxyfenozide (ecdysone agonist) | Helicoverpa armigera | LC30 | Lower pupal weight, increased larval and pupal development times. | [4] |
| Chlorantraniliprole | Plutella xylostella | Sublethal | Severe disturbance to reproduction in F0 and F1 generations. | [4] |
| Lambda-cyhalothrin | Coccinella septempunctata | LC30 | Prolonged pupal duration, reduced adult emergence rate. | [11] |
| Imidacloprid | Apis mellifera | Sublethal | Impaired learning and memory. | [6] |
Experimental Protocols
Protocol 1: Dietary Incorporation of this compound
-
Preparation of Stock Solution:
-
Dissolve a known weight of this compound in a minimal volume of a suitable solvent (e.g., 95% ethanol or DMSO) to create a concentrated stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Incorporation into Artificial Diet:
-
Prepare the artificial diet for your target insect species according to the standard protocol.
-
While the diet is still in a liquid or semi-liquid state and has cooled to a temperature that will not degrade the compound (typically below 50°C), add the appropriate volume of the this compound stock solution to achieve the desired final concentration.
-
For the control group, add an equivalent volume of the solvent only to the diet.
-
Mix the diet thoroughly to ensure a homogenous distribution of the compound.
-
-
Bioassay:
-
Dispense the treated and control diets into individual rearing containers.
-
Introduce one larva of a specific age and weight into each container.
-
Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod).
-
Monitor the larvae daily for developmental changes, mortality, and any abnormal phenotypes.
-
Protocol 2: Topical Application of this compound
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a volatile solvent like acetone or ethanol.
-
Make serial dilutions of the stock solution to obtain the desired concentrations for application.
-
-
Application:
-
Immobilize a larva (e.g., by chilling on ice for a few minutes).
-
Using a calibrated micro-pipettor, apply a small, precise volume (typically 0.1-1.0 µL) of the dosing solution to the dorsal thoracic region of the larva.
-
For the control group, apply an equivalent volume of the solvent only.
-
Allow the solvent to evaporate completely before returning the larva to its rearing container with untreated diet.
-
-
Observation:
-
Monitor the larvae daily for signs of molting, developmental abnormalities, and mortality.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize key processes.
Caption: Ecdysteroid signaling pathway initiated by this compound.
Caption: Experimental workflow for dietary incorporation of this compound.
References
- 1. Frontiers | Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development [frontiersin.org]
- 2. Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Characterization of Genes Involved in Ecdysteroid Esterification Pathway Contributing to the High 20-Hydroxyecdysone Resistance of Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sublethal and transgenerational effects of synthetic insecticides on the biological parameters and functional response of Coccinella septempunctata (Coleoptera: Coccinellidae) under laboratory conditions [frontiersin.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of 25S-Inokosterone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 25S-Inokosterone.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low and variable plasma concentrations. What are the likely causes?
A1: Low and variable plasma concentrations of this compound are common challenges, primarily due to its physicochemical properties. The main contributing factors are:
-
Poor Aqueous Solubility: Like many phytoecdysteroids, this compound has low water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be subject to extensive metabolism in the gut wall and liver by cytochrome P450 enzymes before it reaches systemic circulation.[1]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump this compound back into the GI lumen, reducing its net absorption.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above. These can be broadly categorized as:
-
Solubility Enhancement: Increasing the dissolution rate and concentration of this compound in the GI fluid.
-
Permeability Enhancement: Improving the transport of the molecule across the intestinal membrane.
-
Inhibition of Metabolism: Reducing presystemic metabolism to increase the amount of active compound reaching circulation.
The following table summarizes common approaches:
| Strategy Category | Formulation Approach | Mechanism of Action | Potential Impact on Bioavailability |
| Solubility Enhancement | Micronization/Nanonization | Increases surface area for dissolution. | Moderate Increase |
| Solid Dispersions | Disperses this compound in a hydrophilic carrier in an amorphous state. | Significant Increase | |
| Complexation with Cyclodextrins | Forms inclusion complexes that increase aqueous solubility. For 20-hydroxyecdysone, a related ecdysteroid, complexation with β-cyclodextrin increased water solubility by 100 times.[2] | Significant Increase | |
| Permeability Enhancement | Lipid-Based Formulations (e.g., SMEDDS/SNEDDS) | Presents the drug in a solubilized state and can enhance lymphatic uptake, bypassing the liver. | Significant Increase |
| Co-administration with Permeation Enhancers (e.g., Sodium Caprate) | Opens tight junctions between intestinal epithelial cells to allow for paracellular transport.[3] | Moderate to Significant Increase | |
| Metabolism Inhibition | Co-administration with Bioenhancers (e.g., Piperine) | Inhibits CYP3A4 and other metabolic enzymes in the gut and liver. Piperine is a known bioenhancer for various nutraceuticals.[3] | Moderate Increase |
Q3: Are there any known mammalian signaling pathways affected by this compound that I should consider when evaluating its enhanced formulations?
A3: While direct research on this compound is limited, studies on other ecdysteroids, such as 20-hydroxyecdysone, suggest that they can influence mammalian cellular processes. It is hypothesized that ecdysteroids may exert their effects through the activation of the PI3K/Akt signaling pathway, which is involved in protein synthesis and cell survival.[4] Some evidence also points towards an interaction with the estrogen receptor beta (ERβ).[5] Rapid, non-genomic effects might be mediated through membrane-bound G-protein-coupled receptors.[6] When assessing the efficacy of your formulation, it would be prudent to consider downstream markers of these pathways.
Troubleshooting Guides
Issue 1: Inconsistent results in preclinical animal studies despite using a novel formulation.
| Potential Cause | Troubleshooting Step |
| Poor Formulation Stability | Characterize the physical and chemical stability of your formulation under storage and administration conditions. For lipid-based systems, check for signs of phase separation or drug precipitation. |
| Variability in Animal Physiology | Ensure strict control over experimental conditions such as fasting state, age, and sex of the animals. The gastrointestinal environment can significantly impact the performance of oral drug delivery systems. |
| Inadequate Dosing Regimen | The short half-life of ecdysteroids may necessitate more frequent dosing or a controlled-release formulation to maintain therapeutic concentrations.[2] Consider conducting a dose-ranging study. |
| Food Effects | The presence of food can alter the bioavailability of your formulation. Conduct studies in both fasted and fed states to assess any potential food effects. |
Issue 2: Difficulty in quantifying this compound in plasma samples.
| Potential Cause | Troubleshooting Step |
| Low Analyte Concentration | Due to poor bioavailability and rapid metabolism, plasma concentrations may be below the limit of quantification (LOQ) of your analytical method. Develop a highly sensitive LC-MS/MS method for quantification. |
| Matrix Effects | Plasma components can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. Optimize your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances. |
| Metabolite Interference | Ensure your chromatographic method can separate this compound from its potential metabolites to avoid overestimation of the parent drug concentration. |
| Analyte Instability | Assess the stability of this compound in plasma under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Ethanol (or another suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and the hydrophilic carrier (e.g., PVP K30) in a 1:4 ratio (drug:carrier).
-
Dissolve both components in a minimal amount of ethanol in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried product from the flask.
-
Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Store the solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to an unformulated suspension.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation and suspension (control)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Fast the rats overnight (12 hours) with free access to water.
-
Divide the animals into two groups: control (unformulated suspension) and test (novel formulation).
-
Administer a single oral dose of the respective formulation (e.g., 50 mg/kg) via oral gavage.
-
Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Immediately transfer the blood samples into tubes containing anticoagulant and place them on ice.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Protocol 3: General LC-MS/MS Method for Quantification of this compound in Plasma
Objective: To provide a general framework for developing a sensitive and robust method for quantifying this compound in plasma.
Methodology:
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar ecdysteroid not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp up to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and the internal standard by infusing standard solutions.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Putative signaling pathways of this compound in mammalian cells.
Caption: Logical troubleshooting guide for low in vivo exposure of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability and structural study of 20-hydroxyecdysone complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. htltsupps.com [htltsupps.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 6. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 25S-Inokosterone and 20-hydroxyecdysone for Researchers and Drug Development Professionals
An objective review of the available experimental data on two prominent ecdysteroids, 25S-Inokosterone and the more widely studied 20-hydroxyecdysone, reveals comparable anabolic and toxicological profiles. This guide synthesizes the current scientific understanding of their efficacy, supported by quantitative data, detailed experimental methodologies, and an illustration of their known signaling pathways.
Ecdysteroids, a class of steroid hormones found in insects and plants, have garnered significant interest for their potential therapeutic applications in mammals, particularly for their anabolic, or muscle-building, properties. Among the numerous phytoecdysteroids, 20-hydroxyecdysone (also known as ecdysterone) is the most extensively researched. However, other analogues, such as this compound, are also being investigated for their biological activities. This guide provides a direct comparison of the available data on the efficacy of these two compounds.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following tables summarize the key quantitative data from available in vivo and in vitro studies.
| Parameter | This compound (as Inokosterone) | 20-hydroxyecdysone | Reference |
| Anabolic Activity | |||
| Protein Synthesis Stimulation (% of control) | 158.8 | 197.8 | [1] |
| Toxicity | |||
| Oral LD50 (mice) | >9 g/kg | >9 g/kg | [2] |
| Intraperitoneal LD50 (mice) | 7.8 g/kg | 6.4 g/kg | [2] |
Table 1: Comparative Anabolic and Toxicological Data.
Experimental Protocols
The data presented in this guide are derived from specific experimental methodologies. Below are detailed descriptions of the key protocols used in the cited studies.
In Vivo Anabolic Activity Assessment in Rats
The anabolic activity of this compound and 20-hydroxyecdysone was evaluated in vivo using a rat model.[1] The primary endpoint was the stimulation of protein synthesis in the liver.
-
Animal Model: Immature male albino rats.
-
Test Compounds: 20-hydroxyecdysone and Inokosterone (a stereoisomer of this compound).
-
Administration: The compounds were administered orally at a dose of 5 mg/kg body weight for 7 days.
-
Measurement of Anabolic Activity: One hour after the final administration, a radiolabeled amino acid, [¹⁴C]methionine, was injected intraperitoneally at a dose of 2 µCi/100 g body weight. Two hours later, the animals were euthanized, and the liver was excised and weighed. The amount of incorporated radioactivity into the total liver proteins was measured using a liquid scintillation counter and expressed as impulses per minute per gram of tissue (imp/min/g). The percentage of protein synthesis stimulation was calculated relative to a control group that received a vehicle solution.
-
Data Analysis: The mean and standard error of the mean (SEM) were calculated for each group. Statistical significance was determined using appropriate statistical tests.
Acute Toxicity Assessment in Mice
The acute toxicity of both compounds was determined by calculating the median lethal dose (LD50) in mice.[2]
-
Animal Model: Male mice.
-
Test Compounds: 20-hydroxyecdysone and Inokosterone.
-
Administration: The compounds were administered both orally (ingested) and via intraperitoneal injection. A range of doses was used to determine the dose at which 50% of the animals died.
-
Observation: Animals were observed for signs of toxicity and mortality over a specified period.
-
Data Analysis: The LD50 values were calculated using a probit analysis or a similar statistical method.
Signaling Pathways
The mechanisms through which these ecdysteroids exert their effects in mammals are still under investigation. However, research has elucidated some of the key signaling pathways involved, particularly for 20-hydroxyecdysone.
20-hydroxyecdysone Signaling
20-hydroxyecdysone is believed to exert its anabolic effects through a multi-faceted signaling cascade that does not involve the classical androgen receptors targeted by traditional anabolic steroids. The proposed mechanisms include:
-
Estrogen Receptor Beta (ERβ) Activation: 20-hydroxyecdysone has been shown to bind to and activate ERβ, a nuclear receptor that can modulate gene expression related to muscle growth.
-
PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a central mechanism for promoting protein synthesis and muscle hypertrophy.
-
Mas1 Receptor Activation: 20-hydroxyecdysone has also been identified as an agonist of the Mas1 receptor, a G protein-coupled receptor that is part of the renin-angiotensin system and has been linked to various protective effects, including in muscle tissue.
This compound Signaling
The specific signaling pathways for this compound in mammals are less well-defined in the scientific literature. However, given its structural similarity to 20-hydroxyecdysone and its demonstrated anabolic activity, it is plausible that it may share some of the same signaling mechanisms. There is some evidence to suggest that inokosterone may also interact with estrogen receptors. Further research is required to fully elucidate its mechanism of action.
Conclusion
The available data indicates that both this compound and 20-hydroxyecdysone exhibit anabolic properties and possess a low order of acute toxicity. While 20-hydroxyecdysone appears to be slightly more potent in stimulating protein synthesis in the specific in vivo model cited, both compounds are effective. The signaling pathways for 20-hydroxyecdysone are becoming increasingly understood, pointing to a mechanism distinct from traditional anabolic steroids. Further research into the precise mechanisms of this compound is warranted to fully understand its therapeutic potential. This comparative guide provides a foundation for researchers and drug development professionals to evaluate these two promising ecdysteroids.
References
Lack of 25S-Inokosterone Cross-Reactivity with Vertebrate Steroid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 25S-Inokosterone, an ecdysteroid, with key vertebrate steroid receptors, including the Androgen Receptor (AR), Estrogen Receptor (ER), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). Due to the limited direct experimental data on this compound, this guide leverages data from its closely related and extensively studied analog, 20-hydroxyecdysone (20E), to infer its potential for off-target interactions. The available evidence strongly suggests that ecdysteroids, including this compound, do not exhibit significant binding affinity for vertebrate steroid receptors, highlighting their potential for targeted therapeutic applications with minimal endocrine disruption.
Executive Summary
Ecdysteroids, a class of steroid hormones found in insects and some plants, are structurally distinct from vertebrate steroid hormones.[1] This structural divergence is the primary reason they are not expected to bind to vertebrate steroid receptors.[1] This lack of cross-reactivity is a key advantage in the development of ecdysteroid-based therapeutic agents and inducible gene expression systems, as it minimizes the risk of unintended hormonal side effects.[2]
Experimental studies on 20-hydroxyecdysone (20E), a major active ecdysteroid, have consistently demonstrated a lack of significant binding to or activation of vertebrate androgen, estrogen, and glucocorticoid receptors.
Comparative Binding Affinity Data
| Steroid Receptor | Ligand | Concentration | Binding Activity | Reference |
| Androgen Receptor (AR) | 20-Hydroxyecdysone | Up to 100 µM | No significant binding observed | |
| Estrogen Receptor α (ERα) | 20-Hydroxyecdysone | Up to 100 µM | No significant binding observed | |
| Estrogen Receptor β (ERβ) | 20-Hydroxyecdysone | Up to 100 µM | No significant binding observed | |
| Glucocorticoid Receptor (GR) | 20-Hydroxyecdysone | Up to 100 µM | No significant binding observed |
Note: The data presented is for 20-hydroxyecdysone and is used as a surrogate for this compound due to their structural similarity.
Experimental Protocols
To assess the potential cross-reactivity of a compound like this compound with steroid receptors, two primary types of in vitro assays are typically employed: competitive binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for AR, ER, GR, and MR.
Methodology:
-
Receptor Preparation: A source of the target receptor is required. This can be in the form of purified recombinant receptor protein, or cytosol or nuclear extracts from cells or tissues known to express the receptor of interest.
-
Incubation: A constant concentration of the specific radiolabeled ligand for the target receptor (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER, [³H]-dexamethasone for GR, [³H]-aldosterone for MR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. Common methods include filtration through glass fiber filters (which retain the receptor-ligand complex) or charcoal adsorption (which binds the free radioligand).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A high Ki value indicates low binding affinity.
Steroid Receptor Transactivation (Reporter Gene) Assay
This cell-based assay measures the functional consequence of a compound binding to a steroid receptor, i.e., its ability to activate or inhibit gene transcription.
Objective: To determine if this compound can act as an agonist or antagonist of AR, ER, GR, or MR.
Methodology:
-
Cell Line: A mammalian cell line that does not endogenously express the target receptor is used. These cells are co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the human steroid receptor of interest (e.g., hAR, hERα, hGR, or hMR).
-
A reporter vector containing a hormone response element (HRE) specific for the receptor, upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Treatment: The transfected cells are treated with increasing concentrations of the test compound (this compound). To test for antagonistic activity, the cells are co-treated with the test compound and a known agonist for the receptor.
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).
-
Data Analysis: An increase in reporter gene activity in the presence of the test compound indicates agonistic activity. A decrease in the agonist-induced reporter activity indicates antagonistic activity. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathway Overview
Vertebrate steroid hormones typically exert their effects by binding to intracellular receptors, which then act as ligand-activated transcription factors to regulate gene expression.
Conclusion
Based on the available scientific literature for the closely related ecdysteroid 20-hydroxyecdysone, it is concluded that this compound is highly unlikely to exhibit significant cross-reactivity with vertebrate androgen, estrogen, glucocorticoid, or mineralocorticoid receptors. This lack of interaction is a significant advantage, suggesting that this compound and other ecdysteroids can be developed as selective therapeutic agents with a reduced risk of endocrine-related side effects. Further direct experimental validation using the protocols outlined in this guide would be beneficial to definitively confirm the cross-reactivity profile of this compound.
References
A Comparative Analysis of 25S-Inokosterone from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the extraction, purity, and biological activity of 25S-Inokosterone from prominent plant sources.
This compound, a phytoecdysteroid, has garnered significant interest within the scientific community for its potential therapeutic applications, including its role in regulating metabolic pathways and promoting protein synthesis. This guide provides a comparative analysis of this compound derived from two notable plant sources: Achyranthes bidentata and Cyanotis arachnoidea. The information presented herein is intended to assist researchers in selecting appropriate source materials and methodologies for their studies.
Quantitative Data Summary
A direct quantitative comparison of this compound yield and purity from different plant sources is challenging due to variations in extraction and analytical methods reported in the literature. However, based on available studies, the following table summarizes the typical findings for the overall ecdysteroid content, within which this compound is a constituent.
| Plant Source | Typical Ecdysteroid Content (% of dry weight) | Reported Purity of Ecdysteroid Extracts | Notes |
| Achyranthes bidentata | Variable, with total phytoecdysones reported. | High purity of isolated compounds achievable through chromatography.[1] | This compound is one of several ecdysteroids isolated from this plant.[1] |
| Cyanotis arachnoidea | Can be as high as 2-3%.[2] | Commercial extracts can reach up to 98.5% purity (HPLC). | This plant is a major commercial source of ecdysteroids, including 20-hydroxyecdysone.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible extraction and analysis of this compound. The following protocols are based on established methods reported in scientific literature.
Extraction of this compound from Achyranthes bidentata
This protocol is adapted from a study on the phytoecdysteroids from the roots of Achyranthes bidentata.
-
Plant Material Preparation: The dried and powdered roots of Achyranthes bidentata are used as the starting material.
-
Extraction: The powdered root material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The crude ethanol extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Isolation: The ethyl acetate fraction, which is typically enriched with phytoecdysteroids, is subjected to column chromatography on silica gel. A gradient elution with a solvent system like chloroform-methanol is used to separate the different compounds.
-
Purification: Fractions containing this compound are further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This method is based on a validated HPLC-UV technique for the analysis of phytoecdysones in Achyranthes bidentata.[1]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (containing a small amount of formic acid, e.g., 0.1%, to improve peak shape) is commonly employed. A typical mobile phase composition could be acetonitrile and 0.1% formic acid in water (e.g., 15:85 v/v).[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[1]
-
Detection: The UV detector is set to a wavelength of 245 nm for the detection of ecdysteroids.[1]
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard of known concentration. A calibration curve is constructed using a series of standard solutions to ensure linearity and accuracy.
Signaling Pathway and Experimental Workflow Visualization
To facilitate a deeper understanding of the experimental processes and biological context, the following diagrams have been generated using the DOT language.
Caption: General workflow for the extraction and purification of this compound.
Caption: Simplified diagram of the mTOR signaling pathway activated by this compound.
Biological Activity of this compound
This compound, like other phytoecdysteroids, exhibits a range of biological activities. A key mechanism of action is its interaction with the mammalian target of rapamycin (mTOR) signaling pathway.[4][5][6][7] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[4][5][6][7] By activating the PI3K/Akt cascade, this compound can lead to the activation of mTORC1.[6] This, in turn, promotes protein synthesis through the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and the inactivation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7] This anabolic activity makes this compound a compound of interest for conditions associated with muscle atrophy and for performance enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. A Commercial Extract of Cyanotis arachnoidea Roots as a Source of Unusual Ecdysteroid Derivatives with Insect Hormone Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Fingerprinting Analysis of Cyanotis arachnoidea Extracts: Process-Related Artifacts in Anabolic Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. tmrjournals.com [tmrjournals.com]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 25S-Inokosterone's Anti-Aging Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-aging effects of 25S-Inokosterone and its analogs with other well-researched anti-aging compounds. Due to the limited availability of in vivo data specifically for this compound, this guide utilizes data from its close structural analog, 20-hydroxyecdysone (20E), as a proxy to facilitate a comprehensive comparison with established anti-aging interventions such as Resveratrol, Rapamycin, and Ginsenoside CK.
Comparative Analysis of In Vivo Anti-Aging Effects
The following table summarizes the quantitative data from in vivo studies on the selected compounds, focusing on key anti-aging parameters.
| Compound | Model Organism | Key Anti-Aging Effects | Quantitative Data | Signaling Pathway(s) |
| 20-Hydroxyecdysone (as a proxy for this compound) | Hairless Mice | Ameliorated UVB-induced skin aging, protected against collagen decrease. | Not specified in terms of percentage, but significant protection observed.[1][2] | PI3K/Akt[3] |
| Ovariectomized Rats | Increased epidermal and dermal thickness. | Significant increases observed compared to control. | Not specified | |
| Resveratrol | Mice | Increased lifespan in mice on a high-calorie diet. | Significantly increased survival.[4] | SIRT1, AMPK[5] |
| Mice | Improved motor function and insulin sensitivity. | Significant improvements noted.[4] | SIRT1, AMPK | |
| Aged Mice | Rescued neurovascular coupling. | Significant restoration of blood flow responses.[6] | ||
| Rapamycin | Mice | Extended median and maximal lifespan. | Median lifespan extension of 9-14% in males and females.[7][8] | mTOR[9] |
| Mice | Delayed age-related decline in spontaneous activity. | Significant retardation of decline observed.[10] | mTOR | |
| Ginsenoside CK | D-galactose-induced aging mice | Ameliorated testicular senescence. | Significant protective effects observed.[11] | PI3K/Akt, Nrf2, p19/p53/p21 |
| Vascular Dementia Rats | Attenuated cognitive deficits. | Significant improvement in memory function.[12] | PI3K/Akt/GSK-3β |
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in the comparative analysis.
20-Hydroxyecdysone: UVB-Induced Photoaging in Hairless Mice
-
Animal Model: Hairless mice.
-
Induction of Aging: Mice were exposed to ultraviolet B (UVB) irradiation to induce skin photoaging.
-
Treatment: A solution of 20-hydroxyecdysone was topically applied to the dorsal skin of the mice.
-
Parameters Measured:
-
Statistical Analysis: Comparison of treated and untreated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Resveratrol: Lifespan and Healthspan in Mice on a High-Calorie Diet
-
Animal Model: C57BL/6 mice.
-
Diet: Mice were fed a high-calorie diet (60% of calories from fat) with or without Resveratrol supplementation.
-
Treatment: Resveratrol was mixed into the diet at a specified concentration (e.g., 22.4 mg/kg of body weight per day).[4]
-
Parameters Measured:
-
Lifespan: Survival of the mice was monitored daily, and Kaplan-Meier survival curves were generated.
-
Motor Function: Assessed using tests such as the rotarod test.
-
Insulin Sensitivity: Measured through glucose and insulin tolerance tests.
-
Signaling Pathway Activation: Levels of phosphorylated AMPK and SIRT1 activity were determined in various tissues using Western blotting and activity assays.[4]
-
-
Statistical Analysis: Log-rank test for survival analysis and ANOVA or t-tests for other parameters.
Rapamycin: Lifespan Extension in Genetically Heterogeneous Mice
-
Animal Model: Genetically heterogeneous mice (e.g., UM-HET3) to reduce strain-specific effects.[9][10]
-
Treatment: Rapamycin was administered orally, often encapsulated in the diet at concentrations ranging from 4.7 to 42 parts per million (ppm).[9][10]
-
Parameters Measured:
-
Lifespan: The primary endpoint was the lifespan of the mice, with both median and maximal lifespan being recorded.[7][8]
-
Spontaneous Activity: Monitored to assess age-related decline in physical function.[10]
-
Pathology: At the end of life, a comprehensive necropsy and histopathological analysis were performed to determine the cause of death and the prevalence of age-related diseases.[10]
-
-
Statistical Analysis: Survival data were analyzed using the log-rank test.
Ginsenoside CK: D-galactose-Induced Aging in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Aging: D-galactose was administered to induce an accelerated aging phenotype.[11]
-
Treatment: Ginsenoside CK was administered, typically via oral gavage or intraperitoneal injection, at a specific dosage.
-
Parameters Measured:
-
Testicular Histoarchitecture: Testes were collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate structural changes.
-
Spermatogenesis: Assessed by counting different types of germ cells in the seminiferous tubules.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) and activities of antioxidant enzymes (e.g., superoxide dismutase, catalase) were measured in testicular tissue.
-
Inflammatory Cytokines: Levels of inflammatory markers (e.g., TNF-α, IL-1β) were quantified using ELISA or other immunoassays.
-
Signaling Pathway Proteins: Expression of proteins in the PI3K/Akt and Nrf2 pathways was analyzed by Western blotting.[11]
-
-
Statistical Analysis: One-way ANOVA followed by post-hoc tests to compare multiple groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by these anti-aging compounds and a general experimental workflow for in vivo validation.
Signaling Pathway of 20-Hydroxyecdysone.
Signaling Pathway of Resveratrol.
Signaling Pathway of Rapamycin.
Signaling Pathway of Ginsenoside CK.
General Experimental Workflow.
References
- 1. Short-term resveratrol treatment restored the quality of oocytes in aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 20-hydroxyecdysone on UVB-induced photoaging in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. A comparative study of anti-aging properties and mechanism: resveratrol and caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Resveratrol Treatment Rescues Neurovascular Coupling in Aged Mice: Rol" by Peter Toth, Stefano Tarantini et al. [touroscholar.touro.edu]
- 7. gethealthspan.com [gethealthspan.com]
- 8. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapamycin slows aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginsenoside Rg1 ameliorates testicular senescence changes in D‑gal‑induced aging mice via anti‑inflammatory and antioxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Side-by-side comparison of different 25S-Inokosterone quantification methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 25S-Inokosterone, a phytoecdysteroid with significant interest in various research fields, is paramount for reliable experimental outcomes and drug development processes. This guide provides a side-by-side comparison of prevalent analytical methods for the quantification of this compound, offering insights into their principles, performance, and experimental protocols.
Introduction to this compound and its Quantification
This compound is a stereoisomer of inokosterone, a C-25 epimer that, along with other phytoecdysteroids, is found in various plants, notably in the roots of Achyranthes bidentata. Phytoecdysteroids are analogues of insect molting hormones and have garnered attention for their potential anabolic, adaptogenic, and anti-diabetic properties. The precise measurement of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its physiological effects. This comparison focuses on three major analytical techniques: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (ELISA).
At a Glance: Comparison of Quantification Methods
| Feature | HPLC-DAD | LC-MS/MS | Immunoassay (ELISA) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. | Antigen-antibody binding with enzymatic signal amplification. |
| Specificity | Moderate to high, dependent on chromatographic resolution. | Very high, based on mass-to-charge ratio and fragmentation pattern. | High, dependent on antibody specificity. |
| Sensitivity | Good (µg/mL to ng/mL range). | Excellent (pg/mL to fg/mL range). | Excellent (ng/mL to pg/mL range). |
| Sample Throughput | Moderate. | Moderate. | High. |
| Instrumentation Cost | Moderate. | High. | Low to moderate. |
| Method Development | Relatively straightforward. | Complex, requires expertise in mass spectrometry. | Can be complex and time-consuming if developing from scratch. |
| Matrix Effect | Can be an issue, requires careful sample preparation. | Significant, often requires internal standards and rigorous sample cleanup. | Can be affected by matrix components, requires validation. |
In-Depth Analysis of Quantification Methods
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of phytoecdysteroids. The method relies on the separation of the analyte from a complex mixture using a reversed-phase column, followed by its detection based on its characteristic UV absorbance.
A validated method for the simultaneous quantification of 25R- and this compound in Radix Achyranthis Bidentatae has been reported.[1]
-
Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., 70% methanol) using ultrasonication or reflux.
-
Filter the extract and evaporate the solvent.
-
Redissolve the residue in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 µm).[1]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (85:15, v/v).[1] An alternative mobile phase reported is 6% tetrahydrofuran in water and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection: Diode Array Detector (DAD) at 245 nm.[1]
-
While the specific quantitative data from the cited validation study is not fully available in the abstract, a well-validated HPLC-DAD method for phytoecdysteroids typically exhibits the following performance characteristics:
-
Linearity: Good linearity with a correlation coefficient (r²) > 0.999 over a concentration range of approximately 0.1 to 100 µg/mL.
-
Accuracy: Recovery rates typically between 95% and 105%.
-
Precision: Relative standard deviation (RSD) for intra-day and inter-day precision is generally below 2%.
-
Limit of Detection (LOD) and Quantification (LOQ): In the range of ng/mL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-DAD, making it the method of choice for analyzing samples with very low concentrations of this compound or complex matrices like biological fluids.
-
Sample Preparation (from biological fluid):
-
Perform protein precipitation with a solvent like acetonitrile.
-
For enhanced sensitivity, derivatization to form 14,15-anhydrooximes can be performed.[2]
-
Solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column such as a C18 or Phenyl-Hexyl column.
-
Mobile Phase: Gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization.
-
Ionization: Electrospray Ionization (ESI) in positive mode is common for ecdysteroids.
-
Mass Spectrometry: Triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound would need to be determined.
-
LC-MS/MS methods for ecdysteroids demonstrate exceptional performance:
-
Linearity: Wide linear range, often spanning several orders of magnitude.
-
Accuracy and Precision: High accuracy (recovery typically 90-110%) and precision (RSD < 15%).[2]
-
Limit of Quantification (LOQ): Extremely low, often in the pg/mL to fg/mL range, allowing for the analysis of trace amounts.[2]
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput technique that relies on the specific binding of an antibody to the target analyte. While no specific commercial ELISA kit for this compound has been identified in the literature, the principles of competitive ELISA would be applicable if a specific antibody were developed.
-
A microplate is coated with a capture antibody specific to this compound.
-
The sample containing an unknown amount of this compound is added to the wells along with a fixed amount of enzyme-labeled this compound (conjugate).
-
The unlabeled this compound from the sample and the labeled conjugate compete for binding to the capture antibody.
-
After incubation and washing, a substrate is added, and the enzyme on the bound conjugate catalyzes a color change.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
A well-developed competitive ELISA for a small molecule like this compound would be expected to have:
-
Sensitivity: High, with detection limits in the ng/mL to pg/mL range.
-
Specificity: Highly dependent on the cross-reactivity of the antibody with other structurally similar ecdysteroids.
-
Throughput: High, allowing for the simultaneous analysis of many samples.
Visualizing the Ecdysteroid Signaling Pathway
Inokosterone, as an ecdysteroid, is expected to exert its biological effects through the canonical ecdysteroid signaling pathway. This pathway involves the binding of the hormone to a heterodimeric nuclear receptor complex, leading to the regulation of gene expression.
Caption: The Ecdysteroid Signaling Pathway.
Conclusion
References
Evaluating the Off-Target Effects of 25S-Inokosterone: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the on- and off-target effects of a compound is critical for assessing its therapeutic potential and safety profile. This guide provides a comparative evaluation of 25S-Inokosterone, a phytoecdysteroid, against established therapeutic agents, focusing on their known and potential off-target interactions. Due to the limited availability of comprehensive off-target screening data for this compound, this guide incorporates data from its close structural analog, 20-hydroxyecdysone (20E), as a proxy and highlights the necessity for direct experimental validation.
Introduction to this compound
This compound is a naturally occurring ecdysteroid found in various plants. Ecdysteroids are insect molting hormones, and their primary target in arthropods is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This interaction triggers a cascade of gene expression leading to molting and metamorphosis. In mammals, ecdysteroids, including this compound, have shown a range of biological activities, including anabolic, anti-diabetic, and anti-inflammatory effects. Notably, this compound has been identified as a potential ligand for Estrogen Receptor 1 (ERα) and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) expression.
On-Target and Potential Off-Target Profile of this compound
While the primary target of this compound in insects is well-defined, its molecular targets in mammals are less understood. The structural similarity of this compound to other steroid hormones suggests the potential for cross-reactivity with other nuclear receptors. Furthermore, its observed biological activities may be mediated by interactions with various signaling pathways.
Known & Potential On-Target Activities:
-
Ecdysone Receptor (EcR) Agonist (Insects): Primary target in insects, crucial for its hormonal activity.
-
Estrogen Receptor 1 (ERα) Modulator: Potential target in mammals, suggesting a role in hormone-sensitive pathways.
-
TNF-α Inhibition: Demonstrates anti-inflammatory properties by reducing the expression of this key cytokine.
Potential Off-Target Activities:
Given the current data, a comprehensive off-target profile for this compound is not available. However, based on the activities of structurally related compounds and the common off-target liabilities of small molecules, potential off-target interactions could include:
-
Other Nuclear Receptors: Cross-reactivity with other steroid hormone receptors (e.g., androgen receptor, progesterone receptor) is a possibility.
-
Kinases: Many small molecules exhibit off-target effects on various protein kinases, which can lead to unforeseen cellular effects.
-
Other Enzymes and Receptors: Interactions with a broad range of other proteins cannot be ruled out without comprehensive screening.
Comparative Analysis with Alternative Therapeutics
To provide context for the potential off-target profile of this compound, this guide compares it with two classes of established drugs that share some of its biological activities: Selective Estrogen Receptor Modulators (SERMs) and TNF-α inhibitors.
Comparison with Selective Estrogen Receptor Modulators (SERMs)
Tamoxifen is a well-characterized SERM used in the treatment of hormone receptor-positive breast cancer. Its off-target effects have been extensively studied.
Table 1: Comparison of Potential Off-Target Effects: this compound (Inferred) vs. Tamoxifen
| Target Class | This compound (Inferred/Potential) | Tamoxifen (Experimental Data) |
| Primary Target | Ecdysone Receptor (Insects), Estrogen Receptor α (Mammals) | Estrogen Receptor α |
| Kinases | Data not available | Inhibits Protein Kinase C (PKC), Cyclin-dependent kinases (CDKs) and others.[1] |
| Other Receptors | Data not available | Binds to histamine H1, muscarinic M1-M5, and dopamine D2 receptors.[2] |
| Signaling Pathways | Potential modulation of pathways downstream of ERα and TNF-α | Modulates PI3K-NRF2 pathway.[3] |
Comparison with TNF-α Inhibitors
Infliximab and Adalimumab are monoclonal antibody-based TNF-α inhibitors widely used in the treatment of autoimmune diseases. Their off-target effects are primarily related to their mechanism of action and can lead to immunosuppression.
Table 2: Comparison of Potential Off-Target Effects: this compound vs. TNF-α Inhibitors
| Feature | This compound | Infliximab & Adalimumab |
| Mechanism of TNF-α Inhibition | Likely inhibits expression | Directly bind to and neutralize TNF-α |
| Known Off-Target Binding | Data not available | Have been shown to bind to some ribosomal proteins.[4][5] |
| Major Safety Concerns | Largely unknown in mammals | Increased risk of serious infections (including reactivation of latent tuberculosis), potential for malignancies, and induction of autoimmunity (lupus-like syndrome). |
Experimental Protocols for Evaluating Off-Target Effects
To rigorously assess the off-target profile of this compound, a series of well-established experimental protocols should be employed.
Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology: KinaseGlo® Luminescent Kinase Assay
-
Plate Preparation: A panel of purified protein kinases is arrayed in a multi-well plate format.
-
Compound Incubation: this compound is added to the wells at various concentrations. A positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (vehicle, e.g., DMSO) are included.
-
Kinase Reaction Initiation: A solution containing the kinase-specific substrate and ATP is added to each well to initiate the phosphorylation reaction. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Luminescence Detection: KinaseGlo® reagent is added to each well. This reagent terminates the kinase reaction and measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: The luminescence data is used to calculate the percent inhibition for each kinase at each concentration of this compound. IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are then determined by fitting the data to a dose-response curve.
Nuclear Receptor Binding Assays
Objective: To assess the binding affinity of this compound to a panel of human nuclear receptors.
Methodology: Radioligand Binding Assay
-
Receptor Preparation: Cell lysates or purified nuclear receptors are prepared.
-
Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand specific for each nuclear receptor is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand using methods such as filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value of this compound for each nuclear receptor can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Gene Expression Profiling
Objective: To identify changes in gene expression in response to this compound treatment, which can reveal effects on various signaling pathways.
Methodology: RNA Sequencing (RNA-Seq)
-
Cell Culture and Treatment: A relevant human cell line (e.g., a cell line known to express potential targets like ERα) is treated with this compound at various concentrations and for different durations. Control cells are treated with vehicle only.
-
RNA Extraction: Total RNA is extracted from the treated and control cells.
-
Library Preparation: The extracted RNA is converted to a library of cDNA fragments suitable for sequencing.
-
Sequencing: The cDNA library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differentially expressed genes between the treated and control groups are identified. Pathway analysis and gene ontology enrichment analysis are then performed to identify the biological pathways and processes that are significantly affected by this compound treatment.
Visualizing Signaling Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target activity of TNF-alpha inhibitors characterized by protein biochips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of Published 25S-Inokosterone Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of 25S-Inokosterone with a relevant alternative, 20-Hydroxyecdysone. The information is compiled from publicly available scientific literature to aid in the independent verification of published findings. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key biological pathways and workflows.
Comparative Analysis of Biological Activities
To provide a clear comparison of the efficacy of this compound and a common phytoecdysteroid, 20-Hydroxyecdysone, the following table summarizes their reported activities in key biological assays. Direct comparative studies for this compound are limited in the public domain; therefore, data from individual studies on each compound are presented.
| Compound | Biological Activity | Assay | Cell Line/System | Key Findings |
| This compound | Anti-inflammatory | TNF-α expression inhibition | RBL-2H3 cells | Potent inhibition of TNF-α expression, suggesting anti-atopy activity.[1] |
| 20-Hydroxyecdysone | Anti-inflammatory | TNF-α and IL-6 production inhibition | RBL-2H3 mast cells | Dose-dependent inhibition of TNF-α and IL-6 production.[2] |
| Inokosterone | Anti-aging / Antioxidant | Lifespan extension, ROS reduction | Yeast (K6001, YOM36), Mammalian cells | Extended lifespan and enhanced survival under oxidative stress.[3][4] |
| 20-Hydroxyecdysone | Antioxidant | Lipid free-radical oxidation inhibition | Rat liver mitochondrial fraction | Demonstrated concentration-dependent antioxidant action. |
| 20-Hydroxyecdysone | Anabolic | Muscle hypertrophy | Rat soleus muscle, C2C12 myotubes | Increased muscle fiber size and myotube diameter.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.
TNF-α Release Assay in RBL-2H3 Cells
This protocol is a standard method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), from mast cells.
Cell Culture and Stimulation:
-
Cell Line: Rat basophilic leukemia (RBL-2H3) cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Sensitization: For IgE-mediated stimulation, cells are sensitized with anti-dinitrophenyl (DNP)-IgE overnight.
-
Stimulation: Cells are washed and then stimulated with an antigen (e.g., DNP-human serum albumin) or a calcium ionophore (e.g., A23187) in the presence or absence of the test compound (this compound or 20-Hydroxyecdysone) for a specified period (e.g., 1-6 hours).[6][7][8]
Quantification of TNF-α:
-
The cell culture supernatant is collected after stimulation.
-
The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for rat TNF-α, following the manufacturer's instructions.[6][9][10][11][12]
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Procedure:
-
Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol.[3][13]
-
Reaction Mixture: The test compound (this compound or 20-Hydroxyecdysone) at various concentrations is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.[3][13]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific duration (e.g., 30 minutes).[3][13]
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[3][13]
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[14][15][16]
Signaling Pathways and Experimental Workflows
Experimental Workflow for TNF-α Inhibition Assay
The following diagram illustrates the typical workflow for assessing the inhibitory effect of a test compound on TNF-α release from RBL-2H3 cells.
Caption: Workflow for TNF-α Inhibition Assay in RBL-2H3 Cells.
Putative Signaling Pathway for Ecdysteroid-Induced Muscle Hypertrophy
Ecdysteroids, including 20-Hydroxyecdysone, are reported to exert their anabolic effects in mammals through a mechanism distinct from classical androgenic pathways. Evidence suggests the involvement of the Estrogen Receptor beta (ERβ) and the subsequent activation of the PI3K/Akt signaling cascade, a key regulator of muscle protein synthesis and hypertrophy.
Caption: Ecdysteroid Signaling via ERβ in Skeletal Muscle.
References
- 1. Estrogen Receptor β Controls Muscle Growth and Regeneration in Young Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TNF Production in Activated RBL-2H3 Cells Requires Munc13-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protein kinase C-α mediates TNF release process in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mpbio.com [mpbio.com]
- 12. fn-test.com [fn-test.com]
- 13. DPPH Radical Scavenging Assay [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of 25S-Inokosterone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 25S-Inokosterone, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of this phytoecdysteroid, grounded in available safety data and general best practices for chemical waste management.
Key Chemical and Safety Data
Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C27H44O7 | [1] |
| Molecular Weight | 480.64 g/mol | [1] |
| CAS Number | 19595-18-7 | [2] |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [3] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [3] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [3] |
Procedural Guidance for Disposal
While specific institutional and local regulations must always be followed, the following step-by-step process provides a general framework for the proper disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Step 2: Waste Segregation
Properly segregate waste containing this compound. Do not mix it with general laboratory trash or other incompatible waste streams.
-
Solid Waste: Collect any solid this compound, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup materials in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and relevant hazard symbols.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container.
Step 3: Consultation and Labeling
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical. They will provide information on the appropriate waste streams and any specific labeling requirements. The GHS pictograms for acute toxicity and environmental hazard should be clearly visible on the waste container.
Step 4: Storage Pending Disposal
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.
Step 5: Arranging for Disposal
Follow your institution's procedures for arranging the pickup and disposal of chemical waste. This is typically handled by the EHS department or a contracted waste management company. The primary disposal method is to "Dispose of contents/ container to an approved waste disposal plant"[3].
Experimental Protocols Cited
The information presented in this guide is based on a review of available Safety Data Sheets (SDS) and chemical property databases. No experimental protocols were cited in the source documents that would require detailed methodological descriptions here. The focus of this guide is on the safe handling and disposal of the compound itself.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and key steps involved.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
